2-(2,4-Difluorophenyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-16-10)9(13)15/h1-4H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQYYXGZHSVWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371805 | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-97-8 | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)thiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. The thiazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas. This document collates available data on the physicochemical properties of the title compound, outlines a plausible synthetic route and analytical methodologies, and explores its potential biological activities, with a focus on its role as a potential kinase inhibitor. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | N/A |
| CAS Number | 175276-97-8 | |
| Molecular Formula | C₁₀H₆F₂N₂OS | |
| Molecular Weight | 240.23 g/mol | |
| Melting Point | 239-241 °C | |
| Purity | ≥95% | |
| Appearance | Solid (Predicted) | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
| LogP | Data not available | N/A |
Synthesis and Characterization
Proposed Synthetic Protocol
The synthesis can be envisioned as a two-step process starting from commercially available 2,4-difluorothiobenzamide and ethyl bromopyruvate to form the key intermediate, ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, followed by amidation.
Step 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
This step follows the well-established Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of 2,4-difluorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl bromopyruvate (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of this compound
This step involves the amidation of the ethyl ester intermediate.
-
Reaction Setup: The purified ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.
-
Reaction Conditions: A saturated solution of ammonia in methanol (methanolic ammonia) is added in excess, and the reaction mixture is stirred at room temperature in a sealed vessel. The reaction progress is monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is triturated with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting material.
-
Purification: The solid product, this compound, is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring and the thiazole ring, as well as a broad singlet for the amide (-CONH₂) protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, with the difluorophenyl carbons showing splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.
-
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be performed using a reverse-phase HPLC method. A C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid, would be a suitable starting point. Detection would be by UV absorbance at a wavelength determined by the compound's UV spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Biological Activity and Mechanism of Action
While specific biological data for this compound is limited in the public domain, the thiazole carboxamide scaffold is a key feature in many biologically active molecules. The primary areas of investigation for this class of compounds are as kinase inhibitors, particularly targeting c-Met, and as modulators of ion channels like the AMPA receptor.
Potential as a c-Met Kinase Inhibitor
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. Small molecule inhibitors of c-Met are therefore of significant interest in oncology drug discovery. Several studies have highlighted that thiazole and thiadiazole carboxamide derivatives are potent c-Met inhibitors.
The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing the phosphorylation of its substrates and blocking downstream signaling.
Potential as an AMPA Receptor Modulator
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their over-activation can lead to excitotoxicity and has been implicated in various neurological disorders. Thiazole-containing compounds have been investigated as modulators of AMPA receptor activity. Depending on the substitution pattern, these molecules can act as either positive or negative allosteric modulators. Given the structural features of this compound, it could potentially modulate AMPA receptor function, a hypothesis that warrants experimental validation.
Structure-Activity Relationship (SAR) Insights
Based on studies of related thiazole carboxamide series, certain structural features are key to their biological activity.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in drug discovery. Its chemical properties are characteristic of a stable, crystalline solid. While detailed experimental data on its synthesis and biological activity are not extensively published, established chemical methodologies allow for its straightforward preparation. The thiazole carboxamide core structure is a validated pharmacophore, and this particular derivative, with its difluorophenyl substitution, presents an interesting candidate for screening as a kinase inhibitor, particularly targeting the c-Met pathway, or as a modulator of AMPA receptors. This technical guide provides a solid foundation for researchers to initiate further studies on this promising molecule.
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide (CAS Number 175276-97-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a fluorinated heterocyclic compound belonging to the thiazole carboxamide class. While specific research on this particular molecule is limited, this document extrapolates its potential properties and applications based on the well-documented activities of structurally similar compounds. This guide covers its physicochemical characteristics, a probable synthetic route, and explores its potential as a scaffold in drug discovery, particularly in oncology and neuropharmacology. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of novel thiazole derivatives.
Chemical and Physical Properties
This compound is a solid organic compound. Limited publicly available data exists for its detailed physicochemical properties. However, based on its structure and data from chemical suppliers, the following information has been compiled.
| Property | Value | Reference |
| CAS Number | 175276-97-8 | N/A |
| Molecular Formula | C₁₀H₆F₂N₂OS | N/A |
| Molecular Weight | 240.23 g/mol | N/A |
| Melting Point | 239-241 °C | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) | N/A |
| Purity | Typically available at ≥95% | N/A |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process:
-
Formation of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid ethyl ester: This intermediate can be synthesized by reacting 2,4-difluorothiobenzamide with ethyl bromopyruvate.
-
Amidation: The resulting ester is then converted to the final carboxamide product through amidation, for example, by reaction with ammonia or a protected ammonia equivalent followed by deprotection.
Illustrative Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and analysis of the target compound.
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for this compound, the broader class of thiazole carboxamides has been extensively studied and shown to exhibit a range of pharmacological activities.[2][3] These activities provide a strong basis for predicting the potential therapeutic applications of the target compound.
Potential as a c-Met Kinase Inhibitor
Several studies have identified thiazole and thiadiazole carboxamide derivatives as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.[2] The aberrant activation of the HGF/c-Met signaling pathway is implicated in various human cancers.
The thiazole carboxamide scaffold is believed to interact with the hinge region of the c-Met kinase domain, a common binding mode for type II kinase inhibitors. The difluorophenyl moiety could potentially engage in favorable interactions within the ATP-binding pocket.
Potential c-Met Signaling Pathway Inhibition
The diagram below illustrates the potential mechanism of action of this compound as a c-Met inhibitor.
Caption: Potential inhibition of the c-Met signaling pathway.
Other Potential Biological Activities
Based on research into related compounds, this compound may also exhibit other biological activities, including:
-
Antioxidant Properties: Thiazole-carboxamide derivatives have been investigated for their antioxidant potential.[3]
-
Neuroprotective Effects: Some thiazole carboxamides have been assessed for their modulatory effects on AMPA receptors, suggesting potential applications in neurological disorders.[4]
-
Antifungal Activity: The 2-(2,4-difluorophenyl) moiety is present in some antifungal agents, suggesting that this compound could be explored for similar applications.[5]
Applications in Drug Discovery and Development
Given the diverse biological activities of the thiazole carboxamide scaffold, this compound represents a valuable starting point for medicinal chemistry campaigns. Its structural features, including the difluorophenyl group and the carboxamide moiety, provide opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Researchers in drug discovery could utilize this compound as a core structure to develop novel therapeutics for a range of diseases, particularly cancer and neurological disorders. Further investigation into its biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery. Although specific experimental data for this molecule is scarce, the extensive research on related thiazole carboxamides provides a strong rationale for its investigation as a therapeutic agent. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this promising compound. Future studies are needed to confirm its predicted activities and to explore its full potential in developing novel therapies.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,4-Difluorophenyl)thiazole-4-carboxamide molecular weight and formula
An In-Depth Technical Guide to 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Data and Properties
This compound is a heterocyclic organic compound featuring a difluorophenyl group attached to a thiazole carboxamide core. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆F₂N₂OS | [1][2] |
| Molecular Weight | 240.23 g/mol | [1][2][3] |
| CAS Number | 175276-97-8 | [1][2] |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | [3] |
Synthesis and Experimental Protocols
The synthesis of 2-aryl-thiazole-4-carboxamides generally follows established routes in heterocyclic chemistry. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic pathway can be inferred from the synthesis of analogous compounds. A common method is the Hantzsch thiazole synthesis.
A plausible synthetic workflow is outlined below. This would typically start from a corresponding thioamide and an α-haloketone.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (General)
-
Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate:
-
To a solution of 2,4-difluorobenzothioamide in a suitable solvent such as ethanol, an equimolar amount of ethyl 2-chloroacetoacetate is added.
-
The reaction mixture is refluxed for several hours until the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon cooling, the resulting precipitate is filtered, washed with a cold solvent, and dried to yield the intermediate ester.
-
-
Amidation to this compound:
-
The synthesized ethyl ester is then subjected to amidation. This can be achieved by treating the ester with a solution of ammonia in methanol under pressure or by heating it in a sealed tube.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to obtain the final this compound.
-
Potential Biological Activity and Signaling Pathways
Thiazole and thiazole carboxamide derivatives are known to exhibit a wide range of biological activities, acting on various cellular targets. While the specific biological role of this compound is not extensively documented in the provided results, related compounds have been investigated as:
-
c-Met Kinase Inhibitors: Some thiazole carboxamide derivatives have been evaluated as potential inhibitors of the c-Met kinase, which is implicated in cancer cell proliferation and survival.[4]
-
Antifungal Agents: The thiazole scaffold is present in several antifungal drugs.[5][6]
-
Enzyme Inhibitors: Thiazole derivatives have shown inhibitory activity against enzymes like α-amylase and cyclooxygenases (COX).[7][8]
-
Antioxidant and Neuroprotective Agents: Certain thiazole-carboxamides have demonstrated antioxidant properties and potential as inhibitors for enzymes related to Alzheimer's disease.[9][10]
Given the role of similar compounds as kinase inhibitors, a hypothetical signaling pathway where such a molecule might act is presented below.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
This diagram illustrates how a thiazole carboxamide derivative could potentially inhibit a receptor tyrosine kinase at the cell surface, thereby blocking downstream signaling cascades that lead to gene expression changes related to cell proliferation and survival.
References
- 1. calpaclab.com [calpaclab.com]
- 2. kemix.com.au [kemix.com.au]
- 3. This compound | 175276-97-8 [sigmaaldrich.com]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Structure Elucidation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathway, spectroscopic analysis, and characterization techniques essential for confirming the molecule's identity and purity.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of the core thiazole ring, followed by the installation of the carboxamide functionality.
A logical synthetic approach involves two key stages:
-
Hantzsch Thiazole Synthesis: Formation of the 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid precursor.
-
Amide Coupling: Conversion of the carboxylic acid to the final carboxamide product.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
This procedure outlines the Hantzsch thiazole synthesis followed by ester hydrolysis.
-
Step 1: Cyclocondensation. To a solution of 2,4-difluorothiobenzamide (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Upon completion, the solvent is removed under reduced pressure.
-
Step 2: Hydrolysis. The crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2.0 eq). The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The reaction progress is monitored by TLC. Once the reaction is complete, the ethanol is removed, and the aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Experimental Protocol: Amide Coupling
This procedure describes the conversion of the carboxylic acid to the target carboxamide.
-
To a solution of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred for a few minutes to activate the carboxylic acid.
-
An ammonia source, for instance, ammonium chloride (1.2 eq), is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Spectroscopic Data and Structural Characterization
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
While specific experimental data is not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the difluorophenyl ring will appear as multiplets in the range of δ 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings.- The proton on the thiazole ring (H5) is expected to be a singlet around δ 8.0-8.5 ppm.- The amide protons (-CONH₂) will likely appear as two broad singlets between δ 7.0-8.0 ppm. |
| ¹³C NMR | - Aromatic carbons of the difluorophenyl ring will show signals in the range of δ 105-165 ppm. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.- The thiazole ring carbons will resonate in the region of δ 115-170 ppm.- The carbonyl carbon of the amide is expected around δ 160-165 ppm. |
| Mass Spec. | - The molecular ion peak (M+) is expected at m/z 240.01, corresponding to the molecular formula C₁₀H₆F₂N₂OS. |
| IR Spec. | - N-H stretching of the primary amide will be visible as two bands in the region of 3400-3100 cm⁻¹.- C=O stretching of the amide (Amide I band) will appear around 1650-1680 cm⁻¹.- N-H bending of the amide (Amide II band) is expected near 1600-1640 cm⁻¹.- C-F stretching vibrations will be observed in the 1100-1300 cm⁻¹ region. |
Structure Elucidation Workflow
The process of confirming the structure based on the obtained spectroscopic data follows a logical progression.
Spectroscopic and Structural Analysis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and analytical methodologies for the compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available in the referenced literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining and interpreting the necessary data.
Compound Identification:
-
IUPAC Name: 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide[1]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and data from structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3 - 8.6 | s | 1H | Thiazole H-5 |
| ~8.0 - 8.3 | m | 1H | Aromatic H (Difluorophenyl) |
| ~7.8 - 8.0 (broad s) | s | 1H | Amide -NH |
| ~7.2 - 7.5 | m | 2H | Aromatic H (Difluorophenyl) |
| ~7.0 - 7.3 (broad s) | s | 1H | Amide -NH |
Note: The amide protons may exhibit broad signals and their chemical shifts can be highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxamide C=O |
| ~160 - 165 (d, ¹JCF) | Aromatic C-F |
| ~155 - 160 (d, ¹JCF) | Aromatic C-F |
| ~145 - 150 | Thiazole C-2 |
| ~130 - 135 | Aromatic CH |
| ~120 - 125 | Thiazole C-4 |
| ~115 - 120 | Thiazole C-5 |
| ~110 - 115 (d, ²JCF) | Aromatic CH |
| ~105 - 110 (t, ²JCF) | Aromatic CH |
Note: Carbons attached to fluorine will appear as doublets, and carbons two bonds away will appear as triplets, with characteristic C-F coupling constants.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3100 | Medium-Strong, Broad | N-H stretch (Amide) |
| ~1680 - 1650 | Strong | C=O stretch (Amide I) |
| ~1620 - 1580 | Medium | N-H bend (Amide II) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C stretch, Thiazole ring stretch |
| ~1300 - 1100 | Strong | C-F stretch |
| ~1100 - 1000 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 240.01 | [M]⁺, Molecular ion |
| 224 | [M-NH₂]⁺ |
| 196 | [M-CONH₂]⁺ |
| 127 | [C₆H₃F₂]⁺ |
| 113 | [C₃H₂NSCO]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to 0-12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to 0-200 ppm.
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
Use proton decoupling to simplify the spectrum.
-
Process the data with a line broadening of 1-2 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The data is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of 50-500 m/z.
-
Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of 50-500 m/z.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
In-Depth Technical Guide: Solubility of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document presents a framework for solubility assessment, including standardized experimental protocols and illustrative data. The methodologies and data presentation formats are designed to be directly applicable to the laboratory setting.
Compound Profile
Solubility Data
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[3] A comprehensive understanding of solubility in various organic solvents is essential during early-stage drug development for tasks such as reaction work-up, purification, and formulation.
Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Classification | Expected Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | 10 - 20 |
| Acetone | Polar Aprotic | 5 - 10 |
| Ethyl Acetate | Moderately Polar | 1 - 5 |
| Dichloromethane (DCM) | Nonpolar | 1 - 5 |
| Methanol | Polar Protic | 0.5 - 2 |
| Ethanol | Polar Protic | 0.1 - 1 |
| Acetonitrile | Polar Aprotic | 0.1 - 1 |
| Toluene | Nonpolar | < 0.1 |
| Heptane | Nonpolar | < 0.01 |
Note: The values presented are for illustrative purposes and should be confirmed by experimental determination.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4]
3.1. Materials and Reagents
-
This compound (purity ≥ 95%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet the remaining solid material.[3]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.[3] The concentration can be determined by comparing the peak area of the sample to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
4.2. Hypothetical Signaling Pathway
Thiazole-containing compounds are known to interact with various biological targets, including protein kinases. The diagram below represents a hypothetical signaling pathway where a this compound analog could act as an inhibitor.
Caption: Hypothetical kinase inhibition pathway.
References
Stability and Storage of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide
Disclaimer: Specific experimental stability data for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide is not publicly available. This guide is based on the known stability of related chemical structures, including thiazoles, carboxamides, and fluorinated aromatic compounds, as well as general principles of pharmaceutical stability testing outlined in regulatory guidelines. The information herein should be used as a reference for designing stability studies and for general handling and storage, not as a substitute for empirical testing of the specific compound.
Introduction
This compound is a heterocyclic compound of interest to researchers in drug discovery and development. Understanding its chemical stability is crucial for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and storage to its use in preclinical and clinical studies. This technical guide provides an in-depth overview of the potential stability challenges and recommended storage conditions for this compound, based on analogous structures and established chemical principles.
Potential Degradation Pathways
Based on its chemical structure, this compound may be susceptible to several degradation pathways under various environmental stressors.
2.1. Hydrolysis: The carboxamide functional group is prone to hydrolysis under both acidic and basic conditions. This reaction would lead to the cleavage of the amide bond, resulting in the formation of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid and ammonia. The rate of hydrolysis is dependent on pH and temperature.
2.2. Photodegradation: The thiazole ring and the difluorophenyl moiety are chromophores that can absorb UV and visible light. This absorption of energy can lead to photochemical reactions, potentially causing ring cleavage, rearrangement, or other complex degradation pathways. The presence of fluorine atoms on the phenyl ring may influence the photostability.
2.3. Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation, leading to the formation of sulfoxides or sulfones. The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of light or metal ions, can promote oxidative degradation.
2.4. Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. The degradation products would depend on the specific temperature and the presence of other substances.
A plausible degradation pathway for this compound is the hydrolysis of the amide bond.
Technical Guide: Purity and Characterization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide (CAS No. 175276-97-8). The document details common analytical methodologies for assessing the quality and identity of this compound, supported by generalized experimental protocols and data presented in a clear, tabular format.
Compound Identity and Physical Properties
This compound is a heterocyclic building block with the molecular formula C₁₀H₆F₂N₂OS and a molecular weight of 240.23 g/mol .[1] It belongs to the thiazole carboxamide family, a scaffold of interest in medicinal chemistry due to its presence in various biologically active molecules.[2]
| Property | Value | Reference |
| CAS Number | 175276-97-8 | [1] |
| Molecular Formula | C₁₀H₆F₂N₂OS | [1] |
| Molecular Weight | 240.23 | [1] |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-thiazole-4-carboxamide | |
| Purity (Typical) | ≥95% | [1][3] |
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the arrangement of atoms.
Table 1: Predicted NMR Spectral Data Note: Predicted chemical shifts (δ) are in ppm. Actual values may vary based on solvent and experimental conditions. Data is extrapolated from similar structures.[4][5]
| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |
| ¹H NMR | Thiazole-H5 | ~8.0 - 8.5 | Singlet |
| Aromatic-H (phenyl) | ~7.0 - 8.2 | Multiplets, complex splitting due to F-H coupling | |
| Amide-NH₂ | ~7.5 - 8.0 | Broad singlet, exchangeable with D₂O | |
| ¹³C NMR | Thiazole-C2 | ~165 - 175 | |
| Thiazole-C4 | ~140 - 150 | ||
| Thiazole-C5 | ~115 - 125 | ||
| Phenyl-CF | ~160 - 170 | Doublet, large ¹JCF coupling constant | |
| Phenyl-C | ~110 - 135 | ||
| Carbonyl-C=O | ~160 - 165 | ||
| ¹⁹F NMR | Phenyl-F (ortho) | ~ -100 to -115 | Doublet of doublets |
| Phenyl-F (para) | ~ -105 to -120 | Doublet of doublets |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining a precise mass.[4]
Table 2: Expected Mass Spectrometry Data
| Technique | Ion Mode | Expected m/z | Fragment |
| ESI-MS | Positive | [M+H]⁺: 241.02 | Molecular Ion |
| HRMS (ESI) | Positive | [M+H]⁺: 241.0190 | Calculated for C₁₀H₇F₂N₂OS⁺ |
HPLC is the primary method for determining the purity of this compound. A reversed-phase method with UV detection is typically employed.[6][7]
Table 3: Typical HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5-10 µL |
| Detection | UV at ~254 nm |
| Column Temperature | 25°C |
| Expected Purity | ≥95% |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key analytical experiments.
-
Standard Preparation: Accurately weigh approximately 1 mg of the reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution. Dilute as necessary to create working standards.
-
Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[6]
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 3.
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[8]
-
Data Processing: Process the spectra to assign the chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with the expected patterns to confirm the structure.
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500). For HRMS, use an Orbitrap or TOF analyzer to obtain high mass accuracy.[9]
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and analytical characterization of this compound.
Caption: Generalized synthetic workflow for thiazole-4-carboxamides.
Caption: Analytical workflow for purity and identity confirmation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. cipac.org [cipac.org]
- 7. res-1.cloudinary.com [res-1.cloudinary.com]
- 8. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Predicted Mechanism of Action for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a predicted mechanism of action for the novel compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. Based on an extensive review of structurally related molecules and the known pharmacological activities of its core chemical moieties—the 2,4-difluorophenyl group, the thiazole ring, and the carboxamide linker—we propose a multi-targeted mechanism primarily centered on anti-cancer and anti-inflammatory pathways. The primary predicted targets include key signaling kinases such as c-Met and cyclooxygenase (COX) enzymes. This guide provides a detailed theoretical framework, potential signaling pathways, and suggested experimental protocols to validate these hypotheses.
Introduction
The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antifungal, and antidiabetic properties.[1][2][3][4] The incorporation of a 2,4-difluorophenyl moiety is also a well-established strategy in drug design, notably in antifungal agents where it contributes to target binding and metabolic stability.[5] This guide synthesizes existing data on analogous compounds to predict the mechanism of action for this compound.
Predicted Biological Targets and Mechanisms of Action
Based on available literature for structurally similar compounds, we predict that this compound is likely to exhibit a multi-faceted mechanism of action, primarily targeting pathways involved in cancer and inflammation.
Primary Predicted Mechanism: Dual Inhibition of c-Met Kinase and COX-2
We hypothesize that the primary mechanism of action for this compound is the dual inhibition of the c-Met receptor tyrosine kinase and the cyclooxygenase-2 (COX-2) enzyme.
-
c-Met Kinase Inhibition: The thiazole carboxamide core is a known scaffold for c-Met inhibitors.[6] The c-Met pathway is crucial for cell proliferation, survival, and metastasis, and its dysregulation is implicated in numerous cancers. Inhibition of c-Met phosphorylation can lead to cell cycle arrest and apoptosis.[6]
-
COX-2 Inhibition: Several studies have demonstrated that thiazole carboxamide derivatives are potent inhibitors of COX enzymes.[7][8][9] COX-2 is often overexpressed in tumors and inflammatory tissues, contributing to tumor growth and angiogenesis.[9]
This dual-action mechanism would provide a synergistic anti-cancer effect by directly inhibiting tumor cell growth and concurrently reducing the inflammatory tumor microenvironment.
Secondary and Tertiary Predicted Mechanisms
-
Angiogenesis Inhibition: Structurally related pyridinyl-thiazolyl carboxamides have been shown to inhibit angiogenesis by targeting pathways such as VEGF-induced signaling.[10] This suggests that this compound may also possess anti-angiogenic properties, further contributing to its potential anti-cancer effects.
-
Induction of Apoptosis: Thiazole derivatives have been reported to induce apoptosis in cancer cells.[11] This could be a downstream effect of c-Met inhibition or could involve other cellular pathways.
-
Antifungal Activity: The presence of the 2,4-difluorophenyl group, a key feature of the antifungal drug fluconazole, suggests a potential for antifungal activity through the inhibition of fungal cytochrome P450 enzymes like CYP51.[5]
Data Presentation: Biological Activities of Structurally Related Compounds
The following table summarizes the reported biological activities of various thiazole carboxamide derivatives from the literature, providing a basis for our predictions.
| Compound Class | Biological Target/Activity | Potency (IC50/EC50) | Reference |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | 2.54 nM - 61.36 nM | [6] |
| Methoxyphenyl Thiazole Carboxamides | COX-1/COX-2 | IC50 values in the µM range | [7][8] |
| Pyridinyl-Thiazolyl Carboxamides | Angiogenesis (HUVEC migration) | Similar or better than Vandetanib | [10] |
| 2,4,5-Trisubstituted 1,3-Thiazoles | Antitumor (various cell lines) | 1.11 µg/mL - 2.21 µg/mL | [11] |
| Thiazole-Carboxamide Derivatives | Antioxidant (DPPH scavenging) | 0.185 µM - 0.221 µM | [12] |
| Fluorophenyl-based Thiazoles | α-Amylase Inhibition | IC50 = 5.14 ± 0.03 µM | [13] |
| 2-(2,4-difluorophenyl)-... dithiocarbamates | Antifungal (Candida species) | Better than fluconazole | [5] |
Proposed Signaling Pathways and Experimental Workflows
Predicted Signaling Pathway: Dual c-Met and COX-2 Inhibition
The following diagram illustrates the predicted signaling pathway for this compound, highlighting its dual inhibitory action on the c-Met and COX-2 pathways.
Caption: Predicted dual inhibition of c-Met and COX-2 pathways.
Experimental Workflow for Mechanism Validation
The following diagram outlines a proposed experimental workflow to validate the predicted mechanism of action.
Caption: Experimental workflow for validating the predicted mechanism.
Detailed Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro inhibitory activity of this compound against the c-Met kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. The assay measures the phosphorylation of a substrate peptide by the c-Met kinase. Inhibition of the kinase results in a decreased FRET signal.
-
Methodology:
-
Recombinant human c-Met kinase is incubated with the test compound at various concentrations.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The TR-FRET signal is read on a suitable plate reader.
-
IC50 values are calculated from the dose-response curves.
-
COX-1/COX-2 Inhibition Assay (Biochemical)
-
Objective: To assess the inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the inhibitor.
-
Methodology:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound.
-
Arachidonic acid is added to initiate the reaction.
-
A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is included in the reaction mixture.
-
The change in absorbance is measured over time.
-
IC50 values are determined to assess the potency and selectivity of inhibition.
-
Cancer Cell Line Viability Assay (MTT/MTS)
-
Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., those with high c-Met expression like A549, HT-29, and MKN-45).
-
Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for 48-72 hours.
-
MTT or MTS reagent is added to each well and incubated.
-
The absorbance of the formazan product is measured using a microplate reader.
-
IC50 values are calculated to determine the concentration required to inhibit cell growth by 50%.
-
Western Blot Analysis
-
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the c-Met signaling pathway.
-
Methodology:
-
Cancer cells are treated with the test compound at concentrations around its IC50 value.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total c-Met, phosphorylated c-Met (p-c-Met), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control like β-actin or GAPDH is also used.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
The in-silico analysis based on the chemical structure of this compound and the known biological activities of its constituent moieties strongly suggests a multi-targeted mechanism of action, primarily centered on the inhibition of c-Met kinase and COX-2. This dual inhibitory profile presents a promising avenue for the development of a novel therapeutic agent with potential applications in oncology and inflammatory diseases. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predictions and the further characterization of this compound's pharmacological profile. Further preclinical studies are warranted to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Thiazole carboxamide scaffold in medicinal chemistry
An In-Depth Technical Guide to the Thiazole Carboxamide Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs and developmental agents.[1][2][3] Its unique five-membered aromatic structure, containing both sulfur and nitrogen, provides a versatile framework for designing molecules with diverse pharmacological activities.[4][5] When combined with a carboxamide moiety, the resulting thiazole carboxamide scaffold offers a powerful platform for developing targeted therapeutics. The amide group enhances the molecule's ability to form crucial hydrogen bonding interactions with biological targets, while the thiazole ring itself can be modified to fine-tune physicochemical and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships, and therapeutic applications of this important scaffold.
Synthesis Strategies
The construction of the thiazole carboxamide scaffold is typically achieved through multi-step synthetic pathways. A common and versatile approach involves the coupling of a pre-formed thiazole carboxylic acid with a desired amine, or the acylation of an aminothiazole with a suitable carboxylic acid derivative.
A general workflow for the synthesis and evaluation of thiazole carboxamide derivatives is outlined below. It begins with the synthesis of key intermediates, followed by coupling reactions to form the target compounds, which are then subjected to a cascade of biological evaluations.
Caption: General workflow from synthesis to lead compound identification.
Experimental Protocol: Synthesis of N-thiazolyl-indole-2-carboxamide Derivatives
This protocol describes a three-step synthesis to create a hybrid molecule combining indole and thiazole moieties, as reported in the development of multi-target anticancer agents.[6]
-
Step 1: Synthesis of Ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a)
-
To a solution of 1H-indole-2-carboxylic acid (1a) in a suitable solvent, add a peptide coupling agent (e.g., HATU, HOBt).
-
Add ethyl-2-(2-aminothiazol-4-yl)acetate (2) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction mixture by extraction and purify the crude product using column chromatography to yield compound 3a.[6]
-
-
Step 2: Synthesis of 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetohydrazide (4a)
-
Dissolve the ester (3a) in an appropriate solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to allow the product to precipitate. Filter and wash the solid to obtain the pure hydrazide (4a).[6]
-
-
Step 3: Synthesis of (E/Z)-N-(4-(2-(2-(Substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide (6a-6z)
-
Dissolve the acetohydrazide (4a) in a solvent, typically ethanol.
-
Add a few drops of glacial acetic acid to act as a catalyst.
-
Add the desired substituted benzaldehyde to the mixture.
-
Reflux the reaction for 2-4 hours.
-
Upon cooling, the final product precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target compounds (6a-6z).[6]
-
Therapeutic Applications and Mechanisms of Action
Thiazole carboxamides exhibit a broad spectrum of biological activities, making them valuable scaffolds for targeting various diseases.[7][8]
Anticancer Activity
A significant area of research for thiazole carboxamides is in oncology. These compounds have been developed as potent inhibitors of various protein kinases that are critical for cancer progression.[9]
Mechanism of Action: Kinase Inhibition Many thiazole carboxamide derivatives function as ATP-competitive inhibitors of tyrosine kinases such as c-Met, EGFR, HER2, and VEGFR-2.[6][9] These kinases are often overexpressed or mutated in cancer cells, leading to uncontrolled cell proliferation, survival, and metastasis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation and activation of downstream signaling pathways, ultimately inducing cell cycle arrest and apoptosis.[9][10]
Caption: Inhibition of receptor tyrosine kinase signaling pathways.
Quantitative Data: Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| 51am | MKN-45 (Gastric) | 0.003 | c-Met Kinase | [1][10] |
| 6f | Human Lung Cancer | 0.48 | Antitumor | [11] |
| 6f | Human Breast Cancer | 3.66 | Antitumor | [11] |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | EGFR, HER2, VEGFR-2, CDK2 | [6][9] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | EGFR, HER2, VEGFR-2, CDK2 | [6][9] |
| 8c | A-549 (Lung) | 48% inhibition at 5 µg/mL | Antitumor | [12] |
| T38 | HepG2 (Liver) | 1.11 µg/mL | Apoptosis Induction | [13] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. Thiazole carboxamides have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[14][15]
Mechanism of Action: COX Inhibition COX-1 and COX-2 enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] Nonsteroidal anti-inflammatory drugs (NSAIDs) typically work by inhibiting these enzymes. Thiazole carboxamide derivatives have been designed to selectively inhibit COX-2, which is primarily expressed at sites of inflammation, to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[16][17]
Quantitative Data: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | 2.65 | 0.958 | 2.77 | [16] |
| 2b | 0.239 | 0.191 | 1.25 | [16] |
| 2j | 1.44 | 0.957 | 1.51 | [16] |
| Celecoxib (Control) | - | 0.002 | 23.8 | [16] |
Antiviral Activity
The thiazole core is present in several antiviral agents, and novel carboxamide derivatives are being explored for broader applications.[2][18]
Mechanism of Action: Altering RNA Processing The thiazole-5-carboxamide derivative GPS491 has demonstrated potent, broad-spectrum antiviral activity.[19] It inhibits the replication of HIV-1, adenovirus, and multiple coronaviruses. The mechanism involves altering viral RNA processing and accumulation. GPS491 treatment leads to a drastic inhibition of viral gene expression and induces changes in the accumulation and phosphorylation of cellular splicing regulatory (SR) proteins, which are essential for processing viral RNAs.[19]
Quantitative Data: Antiviral Activity
| Compound | Virus | IC50 (µM) | Mechanism | Reference |
| GPS491 | HIV-1 | ~0.25 | Inhibition of viral gene expression | [19] |
| Nitazoxanide Analog (3) | Hepatitis B Virus (HBV) | 0.33 | Inhibition of HBV replication | [20] |
Other Therapeutic Applications
-
Neuroprotection: Thiazole carboxamide derivatives have been evaluated as negative allosteric modulators of AMPA receptors, which are involved in excitatory neurotransmission. By enhancing deactivation rates, these compounds have the potential to treat neurological disorders like epilepsy that arise from excitotoxicity.[21]
-
Anticholinesterase Activity: In the context of Alzheimer's disease, thiazolylhydrazone derivatives have been designed as potent and selective acetylcholinesterase (AChE) inhibitors, with some compounds showing activity comparable to the drug donepezil.[22]
-
Antioxidant Activity: Certain derivatives have shown exceptional free radical scavenging potential, with IC50 values for DPPH radical scavenging significantly lower than the standard antioxidant, Trolox.[4][5]
Structure-Activity Relationship (SAR) Insights
The biological activity of the thiazole carboxamide scaffold can be significantly modulated by altering the substituents at various positions of the thiazole and carboxamide moieties.
Caption: Key structure-activity relationships for the thiazole carboxamide scaffold.
-
Substituents on the Amide Phenyl Ring: The nature of the substituent on the phenyl ring attached to the carboxamide nitrogen is critical.
-
Substituents on the Thiazole Ring:
-
Introduction of a trifluoromethyl (CF3) group at the 4-position of the thiazole ring has been a successful strategy in developing anticancer agents.[12]
-
Adding a methyl group to the thiazole ring can positively influence the compound's geometry, leading to a better fit and improved potency against enzymes like COX.[16]
-
Pharmacokinetics and Drug-like Properties
For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Several studies on thiazole carboxamides have included in silico predictions of their drug-likeness.[4][16] Analyses using tools like QikProp and adherence to Lipinski's Rule of Five suggest that many derivatives have the potential to be orally active drug candidates, exhibiting good druggability profiles.[4][23] For instance, the promising c-Met inhibitor 51am was shown to have a good pharmacokinetic profile in mice.[10]
Conclusion
The thiazole carboxamide scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility and a wide range of therapeutic applications. Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of activity against various biological targets, including protein kinases, inflammatory enzymes, and viral proteins. The potent and often selective activities observed in anticancer, anti-inflammatory, and antiviral studies underscore the scaffold's potential. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel therapeutic targets, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. kuey.net [kuey.net]
- 9. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide protocol
An Application Note and Protocol for the Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors and antimicrobial agents.[1][2] This document provides a detailed protocol for the synthesis of a specific derivative, this compound, based on established synthetic methodologies such as the Hantzsch thiazole synthesis.[3][4]
Experimental Protocols
The synthesis of this compound is proposed as a three-step process starting from 2,4-difluorothiobenzamide and ethyl 2-chloro-3-oxobutanoate. This process involves the formation of the thiazole ring, followed by hydrolysis of the resulting ester and subsequent amidation.
Step 1: Synthesis of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
This step employs the Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings.[3][4]
-
Reagents and Materials:
-
2,4-Difluorothiobenzamide
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 2,4-difluorothiobenzamide (1.0 eq) in absolute ethanol in a round-bottom flask, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
-
Step 2: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid in this step.
-
Reagents and Materials:
-
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1N HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid.
-
Step 3: Synthesis of this compound
The final step involves the amidation of the carboxylic acid. This can be achieved via the formation of an acid chloride followed by reaction with ammonia, or by using peptide coupling agents.[1][5]
-
Reagents and Materials:
-
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
-
Oxalyl chloride
-
Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Ammonium hydroxide (aqueous solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in dry DCM in a round-bottom flask.
-
Add a catalytic amount of DMF.
-
Cool the mixture in an ice bath and add oxalyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.
-
Dissolve the resulting crude acid chloride in dry DCM and cool in an ice bath.
-
Add an excess of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Stir the mixture for an additional 1-2 hours at room temperature.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Presentation
The following table summarizes the expected outcomes for the synthesis of this compound. The values are illustrative and based on typical yields and purities for such reactions.
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (based on 10 mmol starting material) | Expected Yield (%) | Physical Appearance | Purity (by HPLC) |
| 1 | Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate | 283.28 | 2.83 g | 70-85% | Pale yellow solid | >95% |
| 2 | 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | 255.22 | 2.55 g | 85-95% | White solid | >98% |
| 3 | This compound | 254.24 | 2.54 g | 60-75% | Off-white solid | >98% |
Visualizations
Synthetic Pathway Diagram
Figure 1: Synthetic Pathway for this compound
Experimental Workflow Diagram
Figure 2: General Experimental Workflow
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hantzsch Thiazole Synthesis for Difluorophenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of difluorophenyl-substituted thiazole derivatives using the Hantzsch thiazole synthesis. This document includes detailed experimental protocols, tabulated quantitative data for representative compounds, and an overview of the potential relevance of these compounds in modulating key signaling pathways in drug development.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a fundamental and efficient method for constructing this heterocyclic core.[1]
The incorporation of a difluorophenyl moiety into the thiazole structure can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby protons, making these derivatives attractive for drug discovery programs. This document focuses on the synthesis of 2,4-difluorophenyl and 3,5-difluorophenyl thiazole derivatives.
Biological Relevance and Signaling Pathways
Thiazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in anticancer drug development.[2] One of the key signaling pathways implicated is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and other diseases.[3][4] This pathway is central to cell growth, proliferation, survival, and angiogenesis.[4]
The aberrant activation of the PI3K/Akt/mTOR pathway can lead to uncontrolled cell division and resistance to apoptosis.[4] Thiazole-containing compounds have shown promise as inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[3][5] The difluorophenyl substitution on the thiazole core is hypothesized to enhance the inhibitory activity and selectivity of these compounds.
Below is a diagram illustrating the points of intervention for thiazole derivatives within the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by difluorophenyl-thiazole derivatives.
Data Presentation
The following tables summarize the quantitative data for the Hantzsch synthesis of representative 2-amino-4-(difluorophenyl)thiazole derivatives.
Table 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole Derivatives
| R-Thioamide | Product | Yield (%) | Melting Point (°C) | Reference |
| Thiourea | 2-Amino-4-(2,4-difluorophenyl)thiazole | 79 | 115-119 | N/A |
Table 2: Synthesis of 2-Amino-4-(3,5-difluorophenyl)thiazole Derivatives
| R-Thioamide | Product | Yield (%) | Melting Point (°C) | Reference |
| Thiourea | 2-Amino-4-(3,5-difluorophenyl)thiazole | [Data not available in searched literature] | [Data not available in searched literature] | N/A |
Note: While the synthesis of 2-amino-4-(3,5-difluorophenyl)thiazole is chemically feasible following the general protocol, specific yield and melting point data were not found in the surveyed literature.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of difluorophenyl-thiazole derivatives via the Hantzsch reaction.
General Workflow
The overall experimental workflow for the Hantzsch synthesis of difluorophenyl-thiazole derivatives is depicted below.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-(2,4-difluorophenyl)thiazole
This protocol is based on the general principles of the Hantzsch thiazole synthesis.
Materials:
-
2-Bromo-1-(2,4-difluorophenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution by slowly adding a 5% aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Dry the product, for example, in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product using techniques such as NMR, IR, Mass Spectrometry, and melting point determination.
Protocol 2: General Procedure for the Synthesis of Substituted 4-(Difluorophenyl)thiazoles
This general protocol can be adapted for the synthesis of various 2-substituted-4-(difluorophenyl)thiazoles by using different thioamides.
Procedure:
-
A mixture of the appropriate 2-bromo-1-(difluorophenyl)ethanone (1 mmol) and the desired thioamide (e.g., thiosemicarbazide, substituted thiobenzamide) (1 mmol) in absolute ethanol (20 mL) is heated under reflux for 4-5 hours.[6]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is triturated with petroleum ether, and the solid product is collected by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Characterization of Difluorophenyl-Thiazole Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. For 2-aminothiazoles, expect N-H stretching bands around 3100-3400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure.
-
¹H NMR: The thiazole proton at the 5-position typically appears as a singlet in the aromatic region.
-
¹³C NMR: Characteristic signals for the thiazole ring carbons.
-
¹⁹F NMR: Signals corresponding to the fluorine atoms on the difluorophenyl ring.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Melting Point (MP): To assess the purity of the compound.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and efficient method for the preparation of difluorophenyl-thiazole derivatives. These compounds are of significant interest in drug discovery, particularly as potential modulators of the PI3K/Akt/mTOR signaling pathway. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds for therapeutic applications. Further optimization of reaction conditions and exploration of a wider range of thioamides can lead to the development of a diverse library of difluorophenyl-thiazole derivatives for biological screening.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(2,4-Difluorophenyl)thiazole-4-carboxamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2,4-Difluorophenyl)thiazole-4-carboxamide is a key heterocyclic building block in medicinal chemistry. Its structural motif is prevalent in a variety of biologically active molecules, particularly as a scaffold for the development of potent enzyme inhibitors. These application notes provide a comprehensive overview of its role as a synthetic intermediate, with a focus on its application in the synthesis of kinase inhibitors for cancer therapy. Detailed experimental protocols for its synthesis are also presented.
Introduction
The thiazole ring is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions. When substituted with a 2,4-difluorophenyl group at the 2-position and a carboxamide at the 4-position, the resulting molecule becomes a versatile intermediate for the synthesis of targeted therapeutics. The fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity, while the carboxamide group provides a convenient handle for further molecular elaboration. This document outlines the synthetic routes to this compound and its application as a precursor to kinase inhibitors.
Applications in Drug Discovery
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Kinase Inhibitor Synthesis
This intermediate is particularly valuable in the synthesis of inhibitors targeting kinases implicated in cancer progression, such as c-Met. The general scheme involves the modification of the carboxamide nitrogen with various chemical moieties to achieve specific interactions with the target kinase's active site.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for similar thiazole derivatives.
Protocol 1: Synthesis of 2,4-Difluorothiobenzamide (Intermediate 1)
This protocol describes the conversion of 2,4-difluorobenzonitrile to the corresponding thioamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorobenzonitrile | 139.10 | 10.0 g | 0.0719 |
| Sodium hydrosulfide (NaSH) | 56.06 | 8.06 g | 0.1438 |
| Magnesium chloride (MgCl₂) | 95.21 | 6.84 g | 0.0719 |
| Methanol | 32.04 | 150 mL | - |
| Water | 18.02 | As needed | - |
| Diethyl ether | 74.12 | As needed | - |
Procedure:
-
To a stirred solution of 2,4-difluorobenzonitrile in methanol, add sodium hydrosulfide and magnesium chloride.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-difluorothiobenzamide.
Protocol 2: Synthesis of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate (Intermediate 2)
This protocol outlines the Hantzsch thiazole synthesis to form the thiazole core.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Difluorothiobenzamide | 157.18 | 5.0 g | 0.0318 |
| Ethyl 2-chloro-3-oxopropanoate | 150.55 | 4.79 g | 0.0318 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium bicarbonate | 84.01 | As needed | - |
| Ethyl acetate | 88.11 | As needed | - |
Procedure:
-
Dissolve 2,4-difluorothiobenzamide and ethyl 2-chloro-3-oxopropanoate in ethanol.
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
Protocol 3: Synthesis of this compound (Final Product)
This protocol describes the amidation of the ethyl ester to the final carboxamide.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | 269.27 | 3.0 g | 0.0111 |
| Ammonia (7N solution in Methanol) | 17.03 | 50 mL | - |
| Methanol | 32.04 | As needed | - |
Procedure:
-
To a solution of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate in methanol, add a 7N solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 175276-97-8 |
| Molecular Formula | C₁₀H₆F₂N₂OS |
| Molecular Weight | 240.23 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 239-241 °C[1] |
| Purity | ≥95% |
Table 2: Typical Reaction Parameters and Yields
| Step | Reaction | Solvent | Temperature | Time | Typical Yield |
| 1 | Thioamidation | Methanol | Reflux | 4-6 h | 70-80% |
| 2 | Hantzsch Thiazole Synthesis | Ethanol | Reflux | 8-12 h | 60-75% |
| 3 | Amidation | Methanol | Room Temp. | 24-48 h | 85-95% |
Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound.
Signaling Pathway Application
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a thiazole derivative.
References
Application Notes and Protocols: Utilizing 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. The unique electronic properties and hydrogen bonding capabilities of this heterocyclic system allow for critical interactions within the ATP-binding pocket of various kinases. This document provides detailed application notes and protocols for the use of a key building block, 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, in the synthesis of novel kinase inhibitors. The 2,4-difluorophenyl moiety often serves to enhance binding affinity and modulate pharmacokinetic properties. These protocols and data are intended to guide researchers in the development of inhibitors targeting key kinases implicated in cancer and other diseases, such as c-Met, EGFR, Aurora Kinase, and SYK.
Target Kinases and Signaling Pathways
Derivatives of the this compound scaffold have shown inhibitory activity against several important kinase targets. Understanding the signaling pathways governed by these kinases is crucial for elucidating the mechanism of action of the synthesized inhibitors.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), plays a critical role in cell proliferation, survival, and motility.[1][2][3][4][5] Dysregulation of the HGF/c-Met axis is a key driver in numerous cancers, making it a prime target for therapeutic intervention.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, leading to cell proliferation and survival.[6][7][8][9][10] Mutations and overexpression of EGFR are common in various cancers.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for mitotic progression, including centrosome maturation, spindle formation, and cytokinesis.[11][12][13][14][15] Their overexpression is linked to tumorigenesis.
SYK Signaling Pathway
Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cell surface receptors, particularly in immune cells.[16][17][18][19][20] It is implicated in inflammatory diseases and B-cell malignancies.
Quantitative Data Summary
The following tables summarize the in vitro activity of various thiazole carboxamide derivatives that are structurally related to this compound. These data demonstrate the potential of this scaffold in targeting different kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Thiazole Carboxamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 51ah | c-Met | 9.26 | [6] |
| 51ak | c-Met | 3.89 | [6] |
| 51al | c-Met | 5.23 | [6] |
| 51am | c-Met | 2.54 | [6] |
| 51an | c-Met | 3.73 | [6] |
| Foretinib | c-Met | 3.45 | [6] |
| Compound 34 | CK2 | 1900 | [10] |
| Compound 34 | GSK3β | 670 | [10] |
| Compound 42 | GSK3β | 0.29 | [10] |
| Compound 43 | GSK3β | 1.1 | [10] |
Table 2: In Vitro Anti-proliferative Activity of Thiazole Carboxamide Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| 10g | A-549 | 1.52 | Lung | [11] |
| 10g | Du-145 | 1.68 | Prostate | [11] |
| 10h | A-549 | 1.87 | Lung | [11] |
| 10h | Du-145 | 1.98 | Prostate | [11] |
| 10i | A-549 | 1.74 | Lung | [11] |
| 10i | Du-145 | 1.81 | Prostate | [11] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using the this compound scaffold.
Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid
This protocol outlines a potential synthesis of the carboxylic acid precursor based on the Hantzsch thiazole synthesis.
Materials:
-
2,4-Difluorothiobenzamide
-
Ethyl bromopyruvate
-
Ethanol
-
Sodium bicarbonate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Cyclization:
-
To a solution of 2,4-difluorothiobenzamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid.
-
Protocol 2: Amide Coupling to Synthesize Kinase Inhibitors
This protocol describes the coupling of the synthesized carboxylic acid with a desired amine to generate the final carboxamide inhibitor.
Materials:
-
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
-
Desired amine
-
Coupling reagent (e.g., HATU, HBTU, or a carbodiimide like EDCI with an additive like HOBt)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a solution of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), the coupling reagent (e.g., HATU, 1.2 equivalents), and DIPEA (2-3 equivalents) at 0 °C under a nitrogen atmosphere.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase. Specific assay conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).
Materials:
-
Synthesized inhibitor compound
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Detection reagent (e.g., P81 phosphocellulose paper for radiometric assays, or antibody/reagent for fluorescence-based assays)
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination.
-
-
Assay Reaction:
-
In a microplate, add the assay buffer, the serially diluted inhibitor, and the recombinant kinase.
-
Incubate for a short period to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (often [γ-32P]ATP for radiometric assays).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto P81 paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. For other formats, follow the manufacturer's instructions for the detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. The protocols and data presented herein provide a foundation for the synthesis, characterization, and biological evaluation of derivatives targeting a range of kinases implicated in disease. Further optimization of this scaffold through structure-activity relationship (SAR) studies holds the potential to yield highly potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. slideserve.com [slideserve.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 20. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide and its derivatives as a promising scaffold in the discovery of novel anti-cancer agents. This document details the synthesis, mechanism of action, and protocols for evaluating the anti-cancer activity of this class of compounds.
Introduction
Thiazole and thiadiazole moieties are privileged five-membered heterocyclic structures that are integral to numerous biologically active molecules, including several approved drugs.[1] The thiazole carboxamide scaffold, in particular, has garnered significant attention in medicinal chemistry due to its ability to form key hydrogen bonding interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-tumor, antibacterial, and antifungal properties.[1] The mesoionic nature of the related thiadiazole ring allows for enhanced cell membrane permeability, improving interaction with intracellular targets.[2] This document focuses on the anti-cancer potential of this compound and related analogs.
Synthesis
The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar compounds.[1][3][4]
A common approach involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is reacted with an α-haloketone. The resulting thiazole ring can then be further modified. For the title compound, a key intermediate is 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid, which is then coupled with an appropriate amine to form the final carboxamide.
General Synthetic Pathway:
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in angiogenesis research
Application of Thiazole Carboxamide Derivatives in Angiogenesis Research
Note: Extensive searches did not yield specific data on the application of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in angiogenesis research. Therefore, this document provides application notes and protocols for a closely related and well-studied class of compounds: Thiazole Carboxamide Derivatives as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors. The principles, pathways, and experimental methodologies described are directly applicable to the investigation of novel thiazole carboxamide compounds for their anti-angiogenic potential.
Application Notes
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival. [1][2]Thiazole carboxamide derivatives have emerged as a promising class of small molecule inhibitors that can target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its activation and inhibiting angiogenesis. [3]This makes them valuable tools for both basic research and as potential therapeutic agents in oncology.
Mechanism of Action
The primary mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the intracellular tyrosine kinase domain of VEGFR-2. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A. [2]Consequently, the downstream signaling pathways responsible for the angiogenic response are blocked.
Figure 1: VEGFR-2 signaling pathway and point of inhibition.
Representative Quantitative Data
The anti-angiogenic activity of a representative thiazole carboxamide VEGFR-2 inhibitor can be quantified using various in vitro and ex vivo assays. The following table summarizes typical dose-dependent inhibitory effects.
| Assay | Key Parameter Measured | Representative IC₅₀ Value |
| VEGFR-2 Kinase Assay | Enzymatic Activity | 10 - 100 nM |
| HUVEC Proliferation Assay | Cell Viability (e.g., MTT) | 50 - 500 nM |
| HUVEC Migration Assay | Cell Movement (e.g., Transwell) | 100 - 1000 nM |
| Tube Formation Assay | Total Tube Length | 20 - 200 nM |
| Aortic Ring Assay | Microvessel Outgrowth | 100 - 800 nM |
| Table 1: Representative half-maximal inhibitory concentration (IC₅₀) values for a thiazole carboxamide derivative in various angiogenesis assays. Values are hypothetical and for illustrative purposes. |
Experimental Protocols
Figure 2: General experimental workflow for evaluating anti-angiogenic compounds.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well culture plate
-
Test Compound (Thiazole Carboxamide Derivative) dissolved in DMSO
-
Vehicle Control (DMSO)
-
Calcein AM fluorescent dye
Procedure:
-
Plate Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.
-
Treatment: Prepare serial dilutions of the test compound in EGM-2. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each well. Immediately add 100 µL of the test compound dilutions or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours. [4]6. Visualization: After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Quantification: Visualize the tube network using a fluorescence microscope. Capture images from at least three random fields per well. Quantify parameters such as total tube length, number of nodes, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 2: Ex Vivo Rat Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Materials:
-
Thoracic aorta from a 6-8 week old Sprague-Dawley rat
-
Endothelial Basal Medium-2 (EBM-2) supplemented with 2.5% FBS
-
Collagen Type I solution
-
48-well culture plate
-
Test Compound and Vehicle Control
Procedure:
-
Aorta Preparation: Aseptically dissect the thoracic aorta and place it in ice-cold EBM-2. Remove the periaortic fibro-adipose tissue and cut the aorta into 1 mm thick rings. [4]2. Plate Coating: Prepare a collagen gel solution on ice. Coat the wells of a 48-well plate with a thin layer of the collagen gel and allow it to polymerize at 37°C.
-
Embedding: Place one aortic ring in the center of each well. Cover the ring with another layer of collagen gel and allow it to polymerize.
-
Treatment and Incubation: Add 500 µL of EBM-2 supplemented with 2.5% FBS and the desired concentrations of the test compound or vehicle control to each well. Culture the rings for 7-14 days, changing the medium every 2-3 days. [4]5. Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. Capture images at a fixed time point (e.g., day 7) and quantify the area or length of microvessel outgrowth.
Protocol 3: In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis within a living organism.
Materials:
-
6-8 week old immunodeficient mice (e.g., C57BL/6)
-
Matrigel® (phenol red-free)
-
VEGF-A (as a pro-angiogenic stimulus)
-
Test Compound and Vehicle Control
-
Drabkin's reagent for hemoglobin measurement
Procedure:
-
Plug Preparation: On ice, mix 400 µL of Matrigel® with VEGF-A (e.g., 100 ng/mL final concentration) and the test compound at the desired concentration (or vehicle).
-
Implantation: Anesthetize the mouse. Subcutaneously inject the 400 µL Matrigel mixture into the dorsal flank of the mouse using a pre-chilled syringe. The liquid Matrigel will form a solid plug at body temperature. [5][6]3. Incubation Period: Allow 7-14 days for blood vessels from the host to infiltrate the Matrigel plug.
-
Plug Excision: Euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Visual Assessment: Photograph the plugs to visually assess the degree of vascularization.
-
Hemoglobin Content: Homogenize the plug in sterile water. Use Drabkin's reagent to measure the hemoglobin content spectrophotometrically (at 540 nm), which correlates with the amount of blood within the plug. [7] * Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section for staining with an endothelial cell marker like CD31 to visualize and quantify microvessel density.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
Application Notes: 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in Antifungal Agent Development
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 10. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the chemical derivatization of the 2-(2,4-difluorophenyl)thiazole-4-carboxamide scaffold. This core structure is a key pharmacophore in the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The derivatization of the carboxamide moiety allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Introduction to this compound
The this compound core is a prominent scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The 2,4-difluorophenyl group often enhances binding affinity to biological targets and improves metabolic stability. Derivatization of the 4-carboxamide position is a common strategy to modulate the compound's properties and interaction with target proteins. A primary application of derivatives from this scaffold is in the inhibition of protein kinases, such as c-Met and those in the PI3K/Akt/mTOR signaling pathway, which are often dysregulated in cancer.[1][2][3]
Derivatization Techniques
The most versatile and widely employed method for generating a library of derivatives from the this compound scaffold is through the synthesis of N-substituted analogs. This is typically achieved by creating an amide bond between the precursor, 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid, and a diverse range of primary or secondary amines.
Key Derivatization Strategy: N-Substitution via Amide Bond Formation
This approach involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acyl chloride or an activated ester. A common method is the use of oxalyl chloride or thionyl chloride to form the acyl chloride.
-
Amide Coupling: The activated carboxylic acid is then reacted with a selected amine to form the desired N-substituted carboxamide derivative.
This method allows for the introduction of a wide variety of functional groups and structural motifs at the N-position of the carboxamide, enabling extensive SAR studies.
Experimental Protocols
Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid (Precursor)
A common route to synthesize the thiazole core is the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
-
Materials: 2,4-Difluorothiobenzamide, Ethyl bromopyruvate, Ethanol.
-
Procedure:
-
Dissolve 2,4-difluorothiobenzamide (1 equivalent) in ethanol.
-
Add ethyl bromopyruvate (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
-
Protocol 2: Hydrolysis to 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid
-
Materials: Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water or Methanol/Water.
-
Procedure:
-
Dissolve the ethyl ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to a pH of ~2-3.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the carboxylic acid.
-
General Protocol for N-Substituted this compound Synthesis
Protocol 3: Amide Coupling via Acyl Chloride Formation
-
Materials: 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid, Oxalyl chloride or Thionyl chloride, Dichloromethane (DCM), Dimethylformamide (DMF) (catalytic), desired amine, and a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a base like TEA or DIPEA (2-3 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes representative data for the synthesis of N-substituted thiazole carboxamide derivatives, analogous to the target compound, as reported in the literature.[4] This data can be used as a benchmark for expected outcomes.
| Derivative (N-Substituent) | Yield (%) | Melting Point (°C) |
| N-(4-((2-Chloropyridin-4-yl)oxy)-3-fluorophenyl) | 67 (two steps) | 170-172 |
| N-(4-((6-chloropyridazin-3-yl)oxy)-3-fluorophenyl) | 65 (two steps) | 185-187 |
| N-(3-fluoro-4-((6-methoxypyridazin-3-yl)oxy)phenyl) | 71 (two steps) | 178-180 |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of N-substituted this compound derivatives.
Caption: General workflow for the synthesis of N-substituted derivatives.
Relevant Signaling Pathway: PI3K/Akt/mTOR
Thiazole derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[1][2][3][5]
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
References
- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
Application Notes and Protocols for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide, a key scaffold in medicinal chemistry. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Thiazole carboxamides are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The thiazole ring is a privileged scaffold, appearing in numerous approved drugs.[1][2] The amide functional group is also crucial for forming hydrogen-bonding interactions with biological targets.[1] Specifically, derivatives of 2-phenylthiazole-4-carboxamide have been explored for their potential as anticancer agents, including as c-Met kinase inhibitors, and as neuroprotective agents.[1][3] The 2,4-difluorophenyl moiety is a common substituent in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.
This document outlines a reliable synthetic route to this compound, starting from commercially available materials. The protocol is based on the well-established Hantzsch thiazole synthesis followed by an amide coupling reaction.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a two-step sequence. The first step is the Hantzsch thiazole synthesis to form the core heterocyclic structure, 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid. This is followed by the formation of the amide bond.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
This protocol describes the formation of the thiazole ring via the Hantzsch synthesis.[4]
Materials:
-
2,4-Difluorobenzothioamide
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-difluorobenzothioamide (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl bromopyruvate (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the title compound.
Expected Yield: 75-85%
Protocol 2: Hydrolysis to 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (2 M aqueous solution)
-
Hydrochloric acid (2 M aqueous solution)
-
Distilled water
Procedure:
-
Dissolve ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) in ethanol (15 mL/mmol).
-
Add 2 M sodium hydroxide solution (3.0 eq) and reflux the mixture for 2-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 2 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Expected Yield: 90-98%
Protocol 3: Amide Formation to Yield this compound
This protocol details the final amide coupling step.[3][5]
Materials:
-
2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/mmol), add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.
Expected Yield: 60-75%
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Product Name | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | 2,4-Difluorobenzothioamide, Ethyl bromopyruvate | Ethanol | 75-85 |
| 2 | 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate | NaOH, Ethanol | 90-98 |
| 3 | This compound | 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid | NH₄Cl, EDC, HOBt, DIPEA | 60-75 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.4-8.6 (s, 1H, thiazole-H), 8.1-8.3 (m, 1H, Ar-H), 7.8 (br s, 1H, CONH₂), 7.5-7.7 (m, 1H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 7.2 (br s, 1H, CONH₂) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 168-170 (C=O, amide), 162-165 (d, Ar-C-F), 159-162 (d, Ar-C-F), 148-150 (thiazole-C), 132-134 (d, Ar-C), 124-126 (thiazole-C), 118-120 (d, Ar-C), 112-114 (d, Ar-C), 104-106 (t, Ar-C) |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₀H₇F₂N₂OS: 241.02. Found: 241.0. |
Biological Context and Signaling Pathways
Derivatives of 2-arylthiazole-4-carboxamide have been identified as potent inhibitors of the c-Met kinase receptor. The c-Met pathway is crucial in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers. The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the c-Met kinase domain, thereby preventing phosphorylation and downstream signaling.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 5. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives, a class of compounds with significant therapeutic potential. The following sections detail their diverse biological activities, present quantitative data in structured tables, outline detailed experimental protocols for key assays, and visualize relevant biological pathways and workflows.
Biological Activities and Therapeutic Potential
Substituted thiazole compounds, including this compound derivatives, are recognized for their wide range of biological effects.[1] These derivatives have been investigated for various therapeutic applications, demonstrating activities such as:
-
Anticancer: Many thiazole derivatives have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[1][2][3][4][5] Their mechanisms often involve the inhibition of protein kinases like c-Met, induction of apoptosis, and cell cycle arrest.[3][5][6]
-
Antifungal: The thiazole scaffold is a core component of some antifungal agents.[7][8] Novel derivatives are continuously being explored for their efficacy against pathogenic fungi.[7][9]
-
Anti-inflammatory: Certain thiazole carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, suggesting their potential as anti-inflammatory drugs.[10]
-
Enzyme Inhibition: Beyond COX, these derivatives have been shown to inhibit other enzymes, such as α-amylase, indicating potential applications in managing diabetes.[11][12]
-
Neuroprotection: Some derivatives have been studied for their effects on AMPA receptors, suggesting a potential role in neuroprotective therapies.[13]
The diverse bioactivity of the thiazole nucleus makes it a privileged scaffold in medicinal chemistry and drug discovery.[5][6][8]
Data Presentation: Quantitative Biological Data
The following tables summarize the quantitative data from biological screenings of various thiazole-4-carboxamide derivatives.
Table 1: In Vitro Anticancer Activity of Thiazole-4-Carboxamide Derivatives
| Compound ID | Substitution on Carboxamide Nitrogen | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 4-chloro-2-methylphenyl | A-549 (Lung) | - | [1] |
| Bel7402 (Liver) | - | [1] | ||
| HCT-8 (Intestine) | - | [1] | ||
| 4c | para-nitrophenyl | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [4] |
| 4d | meta-chlorophenyl | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [4] |
| 2f | Not specified in abstract | Huh7 (Hepatocellular) | 17.47 | [10] |
| HCT116 (Colon) | 14.57 | [10] | ||
| 51am | Complex polycyclic structure | A549 (Lung) | 0.83 | [6] |
| HT-29 (Colon) | 0.68 | [6] | ||
| MDA-MB-231 (Breast) | 3.94 | [6] | ||
| 4c | 4-Hydroxy-3-methoxybenzylidene hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |
| HepG2 (Liver) | 7.26 ± 0.44 | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. Data for compound 8a was qualitative in the provided text.
Table 2: Enzyme Inhibition Activity of Thiazole-4-Carboxamide Derivatives
| Compound ID | Target Enzyme | IC50 Value | Standard/Control | Reference |
| 3h | α-Amylase | 5.14 ± 0.03 µM | Acarbose (5.55 ± 0.06 µM) | [11] |
| 2h | COX-2 | 81.5% inhibition at 5 µM | Celecoxib (96.9% inhibition at 5 µM) | [10] |
| 51am | c-Met Kinase | Not specified in abstract | Foretinib | [6] |
| LMH6 | DPPH radical (Antioxidant) | 0.185 ± 0.049 µM | Trolox (3.10 ± 0.92 µM) | [12] |
| LMH7 | DPPH radical (Antioxidant) | 0.221 ± 0.059 µM | Trolox (3.10 ± 0.92 µM) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological screening of this compound derivatives.
General Synthesis of 2-(Aryl)thiazole-4-carboxamide Derivatives
The synthesis of the target carboxamide derivatives generally involves the coupling of a 2-(aryl)thiazole-4-carboxylic acid intermediate with a desired amine.
Caption: General synthetic route for thiazole-4-carboxamide derivatives.
Protocol:
-
Dissolve 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1 equivalent) in a suitable solvent such as DMF or DCM.
-
Add a coupling agent like HBTU (1.1 equivalents) or EDC (1.2 equivalents) and a base such as DIPEA (2-3 equivalents) or DMAP (0.1 equivalents).
-
Stir the mixture at room temperature for 10-20 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC.
-
Upon completion, perform an aqueous workup by washing with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO3), and brine.[14]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.[1]
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Seed human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 8,000-10,000 cells per well.[4]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control).
-
Incubate the plates for another 24 to 48 hours.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.[3]
In Vitro Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.
Protocol:
-
Prepare a buffer solution appropriate for the target enzyme's optimal activity.
-
In a 96-well plate, add the buffer, the target enzyme at a fixed concentration, and varying concentrations of the test compound.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the specific substrate for the enzyme.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Include controls: a reaction with no inhibitor (100% activity) and a reaction with a known standard inhibitor (positive control).
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
Thiazole-4-carboxamide derivatives can exert their anticancer effects by modulating various signaling pathways. One such target is the c-Met receptor tyrosine kinase.
Caption: Inhibition of the c-Met signaling pathway by thiazole derivatives.
The c-Met pathway, when activated by its ligand HGF, plays a critical role in cell growth, differentiation, and metastasis.[6] Overactivation of this pathway is common in many cancers. Certain thiazole-4-carboxamide derivatives have been developed as potent c-Met inhibitors. By binding to the kinase domain of the c-Met receptor, these compounds prevent its autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to reduced cancer cell proliferation and survival.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step is the formation of the thiazole ring, typically via a Hantzsch thiazole synthesis, by reacting 2,4-difluorothiobenzamide with an ethyl 3-halo-2-oxopropanoate to form ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. The second step involves the amidation of the resulting ester to yield the final carboxamide product.
Q2: My Hantzsch thiazole synthesis step is giving a low yield. What are the potential causes?
Low yields in Hantzsch synthesis can stem from several factors:
-
Purity of Starting Materials: Ensure the purity of the thioamide and the α-haloketone. Impurities can lead to side reactions.
-
Reaction Temperature: The reaction often requires heating. If the temperature is too low, the reaction may be sluggish. Conversely, excessive heat can promote the formation of side products or degradation.[1]
-
Solvent Choice: Polar protic solvents like ethanol are commonly used and can significantly influence the reaction rate and yield.[1]
-
Reaction pH: Highly acidic conditions can sometimes alter the regioselectivity of the reaction, leading to different isomers.[2]
Q3: I am struggling with the final amidation step. What are the common pitfalls?
Amide bond formation can be challenging. Common issues include:
-
Incomplete Activation of the Carboxylic Acid (or Ester): The ester must be converted to a more reactive species to react with ammonia. If using a carboxylic acid precursor, it must be activated with a coupling reagent. Incomplete activation is a primary cause of low yield.[3]
-
Hydrolysis: The presence of water can hydrolyze the activated intermediate. Using anhydrous solvents and reagents is critical for success.[3]
-
Suboptimal Reagents: For converting the ester, the choice of ammonia source (e.g., aqueous ammonia, ammonia in methanol) and reaction conditions (temperature, pressure) is crucial. For a carboxylic acid precursor, the choice of coupling reagent (e.g., HATU, HOBt) is critical.[3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low Yield in Thiazole Ring Formation (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete (TLC/LC-MS analysis). | Suboptimal reaction temperature. | Gradually increase the reaction temperature (e.g., from room temperature to reflux) and monitor the progress.[1] Microwave-assisted heating can sometimes dramatically reduce reaction times and improve yields.[4] |
| Multiple unexpected spots on TLC. | Side product formation or degradation. | Confirm the purity of starting materials. Consider a different solvent (see Table 1). Ensure the reaction is not being overheated. |
| Product does not precipitate upon workup. | Product is soluble in the workup solvent. | Modify the workup procedure. Try extracting the product with a suitable organic solvent. If the product is an acid or base, an acid/base wash can facilitate separation. |
Problem 2: Low Yield or Impurities in Amidation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Starting ester remains after the reaction. | Incomplete reaction. | If using aqueous ammonia, consider using a sealed vessel to increase pressure and temperature. Alternatively, switch to a solution of ammonia in an alcohol like methanol. For coupling reactions, ensure the activating agent is fresh and used in sufficient molar excess (1.0-1.5 equivalents).[3] |
| Significant side product formation. | Hydrolysis of activated intermediate. | Ensure all glassware is oven-dried and use anhydrous solvents (e.g., DMF, DCM). Perform the reaction under an inert atmosphere (N₂ or Ar).[3] |
| Difficulty purifying the final product. | Contamination with coupling agent byproducts. | If using a carbodiimide coupling agent like DCC, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Consider filtering the crude reaction mixture or using a different coupling agent like EDC, whose byproduct is water-soluble. |
Data Presentation: Optimization Tables
Table 1: Optimization of Hantzsch Thiazole Synthesis (Step 1)
Reaction: 2,4-Difluorothiobenzamide + Ethyl bromopyruvate
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | 4 | 75 |
| 2 | Methanol | Reflux | 4 | 72 |
| 3 | Acetonitrile | Reflux | 6 | 65 |
| 4 | DMF | 80 | 3 | 78 |
| 5 | Ethanol | 25 (RT) | 24 | 35 |
Note: Data is illustrative and based on typical outcomes for Hantzsch syntheses.
Table 2: Optimization of Amide Coupling (Step 2)
Reaction: 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid + Ammonia Source
| Entry | Method | Coupling Reagent | Base | Solvent | Yield (%) |
| 1 | Ester Aminolysis | N/A (from Ethyl Ester) | N/A | NH₃ in MeOH | 85 |
| 2 | Acid Coupling | HATU | DIPEA | DMF | 92 |
| 3 | Acid Coupling | EDC/HOBt | DIPEA | DCM | 88 |
| 4 | Acid Chloride | SOCl₂ then NH₄OH | Pyridine | THF | 80 |
Note: Data is illustrative. HATU is often highly effective for amide couplings.[3]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2,4-difluorothiobenzamide (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into cold water. If a solid precipitates, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of this compound (from Ester)
-
Reaction Setup: Place the ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) into a sealed pressure vessel with a magnetic stir bar.
-
Reagent Addition: Add a 7N solution of ammonia in methanol.
-
Reaction: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours.
-
Workup: Cool the reaction vessel to room temperature. Open the vessel in a well-ventilated fume hood.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is often the desired product in high purity.
-
Purification: If necessary, the crude amide can be purified by recrystallization from a solvent such as ethanol or by silica gel chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For normal-phase chromatography, silica gel is the most common and recommended stationary phase for the purification of thiazole derivatives.[1][2] For compounds that may be sensitive to the acidic nature of silica, alumina (neutral or basic) can be considered as an alternative. Reversed-phase silica (e.g., C18) is also a viable option, particularly for highly polar impurities.
Q2: How do I choose an appropriate solvent system (mobile phase) for the purification?
A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for normal-phase chromatography is a mixture of hexane and ethyl acetate.[2] The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane and methanol may be more effective.[3] The ideal solvent system should provide a retention factor (Rf) value for the target compound in the range of 0.2-0.4 on the TLC plate.
Q3: My compound is streaking or tailing on the TLC plate and column. What could be the cause and how can I fix it?
A3: Tailing is a common issue with nitrogen-containing heterocyclic compounds like thiazoles due to their interaction with acidic silanol groups on the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in the mobile phase, can be added to neutralize these active sites and improve the peak shape.[3]
Q4: The compound does not seem to be eluting from the column. What should I do?
A4: If your compound is not eluting, it is likely too polar for the current solvent system. You can gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, you can increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol. In some cases, the compound might have decomposed on the silica gel, which can be tested by performing a stability test on a small scale with silica and your solvent system.
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase column chromatography is a suitable alternative, especially if the compound or impurities are highly polar. A common mobile phase for reversed-phase chromatography is a gradient of water and methanol or acetonitrile.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your compound and the impurities. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - The mobile phase is not polar enough. - Strong interaction with the stationary phase. | - Increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration or add methanol). - Consider adding a competitive agent like triethylamine to reduce strong interactions with silica. |
| Peak Tailing or Streaking | - Interaction of the basic thiazole nitrogen with acidic silica gel. - Compound is not fully dissolved when loaded. | - Add a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase.[3] - Ensure the sample is fully dissolved in a minimum amount of solvent before loading. |
| Multiple Spots in Fractions Containing the Pure Compound | - Compound degradation on the silica gel. | - Test the stability of your compound on silica gel beforehand. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. You can deactivate silica gel by washing it with a solvent containing triethylamine. |
| Low Recovery of the Compound | - Irreversible adsorption to the stationary phase. - The compound is too dilute to be detected in the fractions. | - Use a more polar solvent to elute any remaining compound from the column. - Concentrate the collected fractions and re-analyze by TLC. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography using Silica Gel
1. Materials:
- Crude this compound
- Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
- Hexane (analytical grade)
- Ethyl acetate (analytical grade)
- Dichloromethane (analytical grade)
- Methanol (analytical grade)
- Triethylamine (optional)
- Glass chromatography column
- TLC plates (silica gel coated)
- Collection tubes
2. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the TLC plate in various solvent systems to find the optimal mobile phase. Start with a 7:3 hexane:ethyl acetate mixture and adjust the ratio as needed. A more polar system of 95:5 dichloromethane:methanol can also be tested.
- The target Rf for the desired compound should be between 0.2 and 0.4 for good separation.
3. Column Packing:
- Choose an appropriate size column based on the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
4. Sample Loading:
- Dissolve the crude compound in a minimal amount of the loading solvent (ideally the mobile phase or a slightly more polar solvent).
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
5. Elution and Fraction Collection:
- Start eluting with the initial, low-polarity mobile phase.
- Collect fractions of a consistent volume.
- Monitor the elution process by TLC analysis of the collected fractions.
- If the compound is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
6. Isolation:
- Combine the fractions containing the pure compound.
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Reversed-Phase Column Chromatography
1. Materials:
- Crude this compound
- C18 reversed-phase silica gel
- Methanol (HPLC grade)
- Water (deionized or HPLC grade)
- Acetonitrile (HPLC grade)
2. Column Packing and Equilibration:
- Pack the column with C18 silica gel using methanol.
- Equilibrate the column by running several column volumes of the initial mobile phase (e.g., 90:10 water:methanol) through it.
3. Sample Loading:
- Dissolve the crude sample in a minimal amount of the initial mobile phase or a solvent like methanol.
4. Elution and Fraction Collection:
- Begin elution with the initial mobile phase.
- Gradually decrease the polarity of the mobile phase by increasing the percentage of methanol or acetonitrile.
- Collect and monitor fractions using reversed-phase TLC or HPLC analysis.
5. Isolation:
- Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be freeze-dried or extracted with an appropriate organic solvent to isolate the product.
Data Presentation
The following tables provide representative data for the purification of this compound. Actual values may vary depending on the specific impurities present and the experimental conditions.
Table 1: TLC Data for Solvent System Optimization (Normal Phase)
| Solvent System (v/v) | Rf of Target Compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Comments |
| Hexane:Ethyl Acetate (8:2) | 0.15 | 0.25 | 0.05 | Poor separation from impurity 1. |
| Hexane:Ethyl Acetate (7:3) | 0.30 | 0.45 | 0.10 | Good separation. Suitable for column. |
| Hexane:Ethyl Acetate (1:1) | 0.60 | 0.75 | 0.35 | Compound moves too fast. |
| Dichloromethane:Methanol (98:2) | 0.40 | 0.55 | 0.15 | Good separation, alternative system. |
Table 2: Example Gradient Elution for Normal-Phase Flash Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Column Volumes | Purpose |
| 1 | 9:1 | 2 | Equilibrate column and elute non-polar impurities. |
| 2 | 8:2 | 5 | Elute less polar impurities. |
| 3 | 7:3 | 10 | Elute the target compound. |
| 4 | 1:1 | 5 | Elute highly polar impurities. |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
The formation of the thiazole ring is a critical step, typically achieved through the Hantzsch synthesis by reacting 2,4-difluorothiobenzamide with an α-haloacetoacetate, such as ethyl 2-chloroacetoacetate or ethyl bromopyruvate.
Issue 1.1: Low or No Yield of the Thiazole Product
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Question: My Hantzsch reaction is giving a very low yield or no desired product at all. What are the possible causes and solutions?
-
Answer: Low yields in the Hantzsch synthesis can stem from several factors:
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Poor quality of starting materials: Ensure the 2,4-difluorothiobenzamide is pure and the α-haloacetoacetate has not decomposed. Old or improperly stored reagents can lead to side reactions.
-
Incorrect reaction conditions: The reaction temperature and time are crucial. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition of reactants or products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC).
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Inappropriate solvent: The choice of solvent can significantly impact the reaction. Ethanol or methanol are commonly used, but in some cases, a higher boiling point solvent like DMF might be necessary.
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Presence of water: The reaction should be carried out under anhydrous conditions as water can interfere with the condensation steps.
-
Issue 1.2: Formation of Multiple Products/Side Reactions
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Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
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Answer: The Hantzsch synthesis can sometimes lead to the formation of isomeric products or other heterocyclic systems.[1][2] Potential side reactions include:
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Formation of an oxazole derivative: If the starting α-haloacetoacetate contains impurities of the corresponding α-hydroxyacetoacetate, an oxazole byproduct may be formed.
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Self-condensation of the α-haloacetoacetate: Under basic conditions, the α-haloacetoacetate can undergo self-condensation.
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Alternative cyclization pathways: Depending on the reaction conditions, the intermediates in the Hantzsch synthesis can potentially cyclize in different ways, leading to isomeric thiazole products.
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Table 1: Troubleshooting Hantzsch Thiazole Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low to no yield | Impure starting materials | Recrystallize or purify 2,4-difluorothiobenzamide. Distill ethyl 2-chloroacetoacetate before use. |
| Inappropriate reaction temperature | Optimize the temperature. Start at a lower temperature and gradually increase while monitoring with TLC. | |
| Incorrect solvent | Experiment with different solvents such as ethanol, methanol, or DMF. | |
| Presence of moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of byproducts | Impurities in starting materials | Ensure the purity of all reactants as mentioned above. |
| Non-optimal reaction conditions | Adjust the reaction temperature and time to favor the formation of the desired product. | |
| Incorrect pH | The reaction is often carried out under neutral or slightly acidic conditions. The use of a non-nucleophilic base might be necessary in some cases. |
Stage 2: Amidation of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate
The final step is the conversion of the ethyl ester to the corresponding primary amide using a source of ammonia.
Issue 2.1: Incomplete Conversion of the Ester to the Amide
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Question: My amidation reaction is not going to completion, and I still have a significant amount of starting ester. How can I improve the conversion?
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Answer: Incomplete amidation can be due to several factors:
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Insufficient ammonia: Ensure a sufficient excess of the ammonia source is used. This can be aqueous ammonia, methanolic ammonia, or ammonia gas.
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Low reaction temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
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Short reaction time: Amidation can be a slow process. Monitor the reaction by TLC until the starting material is consumed.
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Steric hindrance: The thiazole ring system might present some steric hindrance. Using a more reactive ammonia equivalent or a catalyst might be necessary.
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Issue 2.2: Hydrolysis of the Ester or Amide
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Question: I am finding the corresponding carboxylic acid as a byproduct in my reaction mixture. What is causing this hydrolysis?
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Answer: The presence of the carboxylic acid indicates hydrolysis of either the starting ester or the product amide.
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Presence of water and harsh conditions: If using aqueous ammonia, prolonged reaction times at high temperatures can lead to hydrolysis.
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Basic conditions: Strong basic conditions can promote the hydrolysis of both the ester and the amide.
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Table 2: Troubleshooting Amidation Reaction
| Problem | Possible Cause | Recommended Solution |
| Incomplete amidation | Insufficient ammonia | Use a larger excess of the ammonia source. Consider using a saturated solution of ammonia in an organic solvent. |
| Low reaction temperature | Gently heat the reaction mixture and monitor its progress. | |
| Short reaction time | Allow the reaction to stir for a longer period, checking for completion by TLC. | |
| Formation of carboxylic acid byproduct | Hydrolysis of ester/amide | Minimize the amount of water in the reaction. Use methanolic ammonia instead of aqueous ammonia. Avoid excessively high temperatures and prolonged reaction times. |
| Strong basic conditions | If a base is used to facilitate the reaction, choose a milder, non-nucleophilic base. |
Frequently Asked Questions (FAQs)
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Q1: What is a typical experimental protocol for the Hantzsch synthesis of ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate?
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A1: A general procedure involves dissolving 2,4-difluorothiobenzamide in a suitable solvent like ethanol. To this solution, an equimolar amount of ethyl 2-chloroacetoacetate is added. The mixture is then heated to reflux and the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
-
Q2: What is a common method for the amidation of the thiazole-4-carboxylate?
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A2: A common method is to dissolve the ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate in a solvent like methanol and then treat it with a concentrated solution of ammonia in methanol or with aqueous ammonia. The reaction mixture is typically stirred at room temperature or gently heated in a sealed vessel until the starting material is consumed. The product can then be isolated by removing the solvent and purifying the residue.
-
-
Q3: How can I purify the final this compound product?
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A3: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The choice of the purification method will depend on the nature and quantity of the impurities.
-
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Q4: Are there any specific safety precautions I should take during this synthesis?
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A4: Yes. 2,4-Difluorothiobenzamide and α-haloacetoacetates can be irritants and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions involving ammonia should also be performed in a fume hood due to its pungent and corrosive nature. Reactions under pressure (e.g., heating with ammonia in a sealed tube) require appropriate safety shields and pressure-rated glassware.
-
Visualizing the Synthesis and Potential Issues
The following diagrams illustrate the synthetic workflow and potential side reactions.
References
Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
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Hantzsch Thiazole Synthesis: Reaction of an α-haloketone, specifically 2-bromo-1-(2,4-difluorophenyl)ethanone, with a thioamide to form the thiazole ring. For the synthesis of the carboxylic acid intermediate, thiooxamic acid or a derivative is often used.
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Amide Formation: Conversion of the resulting 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid to the final carboxamide product through reaction with ammonia or an ammonium salt, often facilitated by a coupling agent.
Q2: I am experiencing low yields in the Hantzsch thiazole synthesis step. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch thiazole synthesis can often be attributed to suboptimal reaction conditions, purity of starting materials, or side reactions.[1] Consider the following to improve your yield:
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Reaction Temperature: This reaction often requires heating. If you are performing the reaction at room temperature, consider increasing the temperature to provide sufficient activation energy.[1]
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Solvent: The choice of solvent is critical. Ethanol is commonly used and often effective.[2]
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Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
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Purity of Reactants: Impurities in the 2-bromo-1-(2,4-difluorophenyl)ethanone or the thioamide can lead to side reactions and reduced yields. Ensure your starting materials are of high purity.
Q3: What are some common side reactions to be aware of during the Hantzsch thiazole synthesis?
A3: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[1][3] The stability of the reactants and intermediates also plays a role in the prevalence of side reactions.[1]
Q4: My amide coupling reaction to form the final product is inefficient. What can I do to improve the yield?
A4: Inefficient amide coupling can be due to several factors. Here are some troubleshooting steps:
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Choice of Coupling Agent: If you are using a standard coupling agent like DCC or EDC and experiencing low yields, consider more efficient reagents such as HATU, HBTU, or PyBOP. These are known to facilitate even difficult couplings.
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Activating Agent Additives: The use of additives like HOBt or HOAt with carbodiimide coupling agents can minimize side reactions and improve yields.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The choice of solvent and base is also crucial. A non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.
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Purity of the Carboxylic Acid: Ensure the 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid is pure before proceeding with the coupling reaction.
Troubleshooting Guide
Issue 1: Low or No Formation of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid
| Potential Cause | Suggested Solution |
| Incomplete reaction in Hantzsch synthesis | Increase reaction temperature and/or time. Monitor reaction progress by TLC. Consider using a higher boiling point solvent like isopropanol or employing microwave irradiation to enhance the reaction rate.[1] |
| Poor quality of starting materials | Purify the 2-bromo-1-(2,4-difluorophenyl)ethanone and thioamide starting materials. Confirm their identity and purity by NMR and melting point analysis. |
| Incorrect stoichiometry | Ensure the molar ratio of the α-haloketone to the thioamide is appropriate. A slight excess of the thioamide is sometimes used.[4] |
| Side reactions | If isomeric byproducts are detected, consider performing the reaction under neutral conditions to minimize their formation.[3] |
Issue 2: Low Yield During Amide Formation
| Potential Cause | Suggested Solution |
| Ineffective coupling agent | Switch to a more potent coupling reagent such as HATU, HCTU, or COMU, especially if the carboxylic acid is sterically hindered or electronically deactivated. |
| Presence of water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal base | Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Ensure the correct stoichiometry of the base is used. |
| Low reactivity of the amine source | If using ammonium chloride, ensure it is dry and finely powdered. Consider using a more reactive ammonia source or alternative amidation methods. |
| Decomposition of activated intermediate | Add the amine source to the reaction mixture shortly after the activation of the carboxylic acid. Avoid prolonged reaction times at high temperatures once the coupling agent is added. |
Data Presentation
Table 1: Representative Yields for Thiazole Synthesis under Various Conditions
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 2-Bromo-4'-fluoroacetophenone | Various Thiosemicarbazones | Ethanol | Reflux | 4-5 h | 61-80 | [2] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100°C (Hot Plate) | 30 min | ~99 | [4][5] |
| Ethyl bromopyruvate | Various Thioamides | N/A (Microwave) | N/A | Short | High |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid
This protocol is based on the principles of the Hantzsch thiazole synthesis.
-
Reaction Setup: To a solution of 2-bromo-1-(2,4-difluorophenyl)ethanone (1.0 eq) in ethanol (5 mL/mmol), add thiooxamide (1.1 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).
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Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.
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Hydrolysis: To the crude thiazole ester, add a 1 M solution of sodium hydroxide (2.0 eq) and heat the mixture to 60°C for 2 hours, or until the ester is fully hydrolyzed (as monitored by TLC).
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Purification: Cool the mixture to 0°C and acidify with 1 M hydrochloric acid to a pH of approximately 3-4. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid.
Protocol 2: Synthesis of this compound
This protocol utilizes a standard peptide coupling agent.
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL/mmol).
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Activation: Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature.
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Amidation: Add ammonium chloride (1.5 eq) to the reaction mixture and continue stirring at room temperature overnight.
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Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Visualization
This section provides diagrams to visualize key processes related to the synthesis and application of this compound.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
Thiazole carboxamide derivatives have been investigated for their potential as inhibitors of angiogenesis signaling pathways, which are crucial for tumor growth and metastasis.[6][7]
Caption: Inhibition of the VEGF signaling pathway by thiazole carboxamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and scale-up of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Thiazole Synthesis (Formation of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate)
The initial step of synthesizing the thiazole ring via the Hantzsch reaction is critical for the overall yield. Below are common causes for low yields and their potential solutions.
Table 1: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis
| Possible Cause | Recommended Solution & Rationale | Process Parameters to Monitor |
| Incomplete reaction | Increase reaction time or temperature. A typical range is 60-80°C. Monitor reaction progress by TLC or HPLC to ensure full conversion of the starting materials.[1] | Reaction time, Temperature, TLC/HPLC analysis |
| Side reactions | Overheating can lead to the formation of byproducts. Ensure uniform heating and good agitation. The use of a milder base, such as sodium bicarbonate, can sometimes reduce side reactions.[2] | Temperature control, Agitation speed |
| Poor quality of reagents | Use high-purity ethyl bromopyruvate and 2,4-difluorothiobenzamide. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[3] | Purity of starting materials (NMR, GC/LC-MS) |
| Suboptimal solvent | Ethanol is a common solvent for this reaction. However, for scale-up, consider greener alternatives like water if the starting materials have sufficient solubility, which can simplify product isolation.[1] | Solvent choice, Solubility of reactants |
Issue 2: Inefficient Amide Formation (Conversion of Carboxylate to Carboxamide)
The conversion of the ethyl ester to the final carboxamide product can be challenging, especially at a larger scale.
Table 2: Troubleshooting Inefficient Amide Formation
| Possible Cause | Recommended Solution & Rationale | Process Parameters to Monitor |
| Incomplete hydrolysis of the ester | If proceeding via a two-step process (hydrolysis then amidation), ensure complete saponification of the ethyl ester to the carboxylic acid using a base like NaOH or LiOH. Monitor the disappearance of the ester peak by HPLC. | Reaction time, Temperature, pH, HPLC analysis |
| Ineffective coupling agent | For direct amidation or coupling with the carboxylic acid, the choice of coupling reagent is crucial. For large-scale synthesis, cost-effective reagents like thionyl chloride (to form the acid chloride) or T3P® are often preferred over more expensive reagents like HATU.[4] | Choice of coupling reagent, Stoichiometry |
| Side reactions during amide coupling | Racemization can be a concern if there are chiral centers. While the target molecule is achiral, this is a general consideration for amide bond formation. The formation of tetramethylurea as a byproduct when using HATU can complicate purification.[5] | Temperature control, Choice of base, Purification method |
| Product solubility issues | The product may precipitate during the reaction. Ensure adequate solvent volume and agitation to maintain a stirrable slurry. | Agitation speed, Slurry concentration |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and scalable route involves a two-step process:
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Hantzsch Thiazole Synthesis: Reaction of ethyl bromopyruvate with 2,4-difluorothiobenzamide to form ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
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Amidation: Conversion of the resulting ethyl ester to the final carboxamide. This can be achieved either by direct aminolysis with ammonia or a two-step process involving hydrolysis of the ester to the carboxylic acid followed by amide coupling.
Q2: Can you provide a detailed experimental protocol for the Hantzsch thiazole synthesis step at a lab scale?
A2: Certainly. The following protocol is a general guideline.
Protocol 1: Synthesis of Ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate
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Reagents and Materials:
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2,4-Difluorothiobenzamide (1.0 eq)
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Ethyl bromopyruvate (1.05 eq)
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Ethanol (5-10 volumes)
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Sodium bicarbonate (1.2 eq)
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Reaction vessel with a condenser, stirrer, and temperature control
-
-
Procedure:
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Charge the reaction vessel with 2,4-difluorothiobenzamide and ethanol.
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Stir the mixture to obtain a suspension.
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Add sodium bicarbonate to the mixture.
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Slowly add ethyl bromopyruvate to the reaction mixture at room temperature. An exotherm may be observed.
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Heat the reaction mixture to reflux (around 78°C) and maintain for 2-4 hours.
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Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Add water to precipitate the product.
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Filter the solid, wash with a mixture of ethanol and water, and then with water.
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Dry the product under vacuum.
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Q3: What are the key safety considerations when scaling up the Hantzsch thiazole synthesis?
A3: Key safety considerations include:
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Exothermic Reaction: The initial reaction between the thioamide and the α-haloketone can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the heat generated.[1]
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Handling of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Solvent Flammability: Ethanol is flammable. Use appropriate grounding and bonding procedures to prevent static discharge, especially during large-scale transfers.
Q4: How can I purify the final product, this compound, at a large scale?
A4: For large-scale purification, recrystallization is often the most effective and economical method.[3][6]
Protocol 2: Recrystallization of this compound
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Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of pharmaceutical ingredients include ethanol, isopropanol, acetone, or mixtures with water.
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Procedure:
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Dissolve the crude product in the chosen solvent at an elevated temperature.
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Filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to induce crystallization. Seeding with a small amount of pure product can be beneficial.
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Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.
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Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a two-step process: 1) Hantzsch thiazole synthesis to form the thiazole ring, and 2) subsequent amidation to yield the final product.
| Problem | Potential Cause(s) | Recommended Adjustment(s) |
| Low Yield in Hantzsch Thiazole Synthesis | Incomplete reaction of 2,4-difluorothiobenzamide and ethyl bromopyruvate. | - Increase reaction temperature gradually, monitoring for decomposition. - Extend reaction time, following progress with Thin Layer Chromatography (TLC). - Ensure anhydrous (dry) reaction conditions, as water can hydrolyze the reactants. |
| Side reactions, such as self-condensation of the bromopyruvate. | - Add the ethyl bromopyruvate dropwise to the solution of 2,4-difluorothiobenzamide to maintain a low concentration of the pyruvate. - Use a non-nucleophilic base, such as triethylamine or DIEA, to scavenge the HBr formed during the reaction. | |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the starting materials before use. | |
| Impurity Formation in Hantzsch Thiazole Synthesis | Presence of unreacted starting materials. | - Optimize the stoichiometry of the reactants. A slight excess of the thioamide can sometimes drive the reaction to completion. - Improve purification methods, such as column chromatography with a carefully selected solvent gradient. |
| Formation of byproducts from side reactions. | - Adjust the reaction temperature; lower temperatures can sometimes increase selectivity. - Explore different solvents to alter the reaction kinetics and selectivity. | |
| Low Yield in Amidation Step | Incomplete activation of the carboxylic acid. | - Use a more efficient coupling agent, such as HATU or COMU, in place of more traditional reagents like DCC or EDC. - Ensure the activating agent is fresh and has been stored under appropriate conditions. |
| Poor nucleophilicity of the ammonia source. | - Use a more concentrated source of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol or dioxane). - If using ammonium chloride, ensure a sufficient amount of base is present to liberate free ammonia. | |
| Hydrolysis of the activated ester. | - Maintain strictly anhydrous conditions throughout the amidation process. | |
| Difficulty in Product Purification | Product is highly polar and adheres to silica gel. | - Use a different stationary phase for column chromatography, such as alumina. - Consider purification by recrystallization from a suitable solvent system. |
| Impurities have similar polarity to the product. | - Employ a different chromatographic technique, such as reverse-phase chromatography. - If possible, try to crystallize the product to selectively remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the condensation of 2,4-difluorothiobenzamide with an ethyl 2-halo-3-oxobutanoate (such as ethyl bromopyruvate) to form ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate. The second step is the amidation of the resulting ester, typically by treatment with ammonia or an ammonia equivalent, to yield the final carboxamide product.
Q2: What are the critical parameters to control during the Hantzsch thiazole synthesis step?
A2: The critical parameters for a successful Hantzsch thiazole synthesis include:
-
Temperature: The reaction is often started at a lower temperature and gradually warmed. Careful temperature control is necessary to prevent side reactions.
-
Solvent: Anhydrous polar aprotic solvents like ethanol, isopropanol, or acetonitrile are commonly used.
-
Base: A mild base is often added to neutralize the acid byproduct of the reaction.
-
Purity of Reactants: The purity of the thioamide and the alpha-haloketone is crucial for obtaining a high yield of the desired product.
Q3: I am observing multiple spots on my TLC during the Hantzsch synthesis. What could they be?
A3: Multiple spots on the TLC plate could indicate the presence of unreacted starting materials (2,4-difluorothiobenzamide and ethyl bromopyruvate), the desired product (ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate), and potential side products. Side products can arise from the self-condensation of ethyl bromopyruvate or other competing reactions.
Q4: What are some alternative methods for the amidation of the thiazole-4-carboxylate?
A4: Besides direct treatment with ammonia, the amidation can be carried out by first hydrolyzing the ester to the corresponding carboxylic acid. The carboxylic acid can then be coupled with an ammonia source using standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like triethylamine or DIPEA. This two-step amidation can sometimes offer better yields and purity.[1]
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,4-Difluorophenyl)thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)
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To a solution of 2,4-difluorothiobenzamide (1.0 eq) in anhydrous ethanol (10 mL/g of thioamide) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl bromopyruvate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate.
Step 2: Synthesis of this compound (Amidation)
-
Dissolve ethyl 2-(2,4-difluorophenyl)thiazole-4-carboxylate (1.0 eq) in a saturated solution of ammonia in methanol (20 mL/g of ester).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the mixture to 70-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Troubleshooting low solubility of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
A1: this compound is a heterocyclic building block with the following properties:
Based on its structure, containing aromatic rings and a carboxamide group, it is predicted to be a poorly water-soluble compound. Many active compounds with similar structures are often excluded from biological assays due to low aqueous solubility.[2]
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?
A2: This is a common issue for hydrophobic compounds. Precipitation, often called "crashing out," occurs when a compound that is dissolved in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[3] This rapid change in solvent polarity causes the compound to come out of solution.
Q3: What is the recommended starting solvent for making a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[4] It is crucial to use anhydrous DMSO to avoid water absorption, which can decrease the compound's solubility in the stock solution over time.[5]
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A4: The final concentration of DMSO in your assay should typically be kept at or below 0.5% to 1% to avoid solvent-induced toxicity or off-target effects on your biological system.[6] It is essential to include a vehicle control with the same final DMSO concentration in your experiments.[7]
Q5: How can I determine the maximum soluble concentration of the compound in my specific assay medium?
A5: You can perform a kinetic solubility test. This involves preparing a series of dilutions of your compound in the assay medium and visually or instrumentally (e.g., using nephelometry) inspecting for precipitation over a time course that mimics your experiment.[3][6] The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Troubleshooting Guide: Low Solubility in Assays
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of the compound. Determine the maximum soluble concentration using a solubility test.[3] |
| Rapid solvent exchange ("crashing out"). | Perform serial dilutions. Instead of a single large dilution, create intermediate dilutions in your pre-warmed (37°C) assay medium. Add the compound stock solution dropwise while gently vortexing the medium.[3] |
| Low temperature of the assay medium. | Always use pre-warmed (37°C) assay medium for dilutions, as solubility often decreases at lower temperatures.[3] |
Issue 2: Compound precipitates over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature shift affecting solubility. | Pre-warm the cell culture media to 37°C before adding the compound. Ensure the incubator temperature is stable.[5] |
| pH shift in the medium due to CO₂ or cell metabolism. | Ensure the medium is properly buffered (e.g., with HEPES) for the incubator's CO₂ concentration. Test the compound's solubility at different pH values to determine its sensitivity.[5] |
| Interaction with media components (e.g., salts, proteins). | Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. Evaluate solubility in a simpler buffer like PBS to see if media components are the cause.[5] |
| Compound instability. | Assess the stability of the compound under your specific culture conditions. Consider preparing fresh working solutions more frequently.[3] |
Advanced Solubility Enhancement Strategies
If basic troubleshooting fails, consider these advanced formulation strategies. The choice of method depends on the specific assay and experimental constraints.
| Strategy | Description | Considerations |
| Co-solvents | Use water-miscible organic solvents in combination with water to increase solubility. Examples include polyethylene glycol (PEG), glycerol, and ethanol.[2][8] | The final concentration of the co-solvent must be compatible with the biological assay and not cause toxicity. |
| pH Modification | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[8] | The adjusted pH must be within a range that is tolerated by the cells or proteins in the assay. |
| Surfactants | Non-ionic surfactants like Tween-20 or Triton X-100 can be used at low concentrations (e.g., 0.01-0.05%) to aid solubility in biochemical assays.[9] | Surfactants can be toxic to cells and should be used with caution in cell-based assays. |
| Cyclodextrins | These molecules form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[8][10] | The cyclodextrin-compound complex may have different biological activity than the free compound. |
| Particle Size Reduction | Techniques like sonication or micronization can increase the dissolution rate by increasing the surface area of the compound particles.[8][11] | This is more applicable to preparing suspensions rather than true solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a sufficient amount of this compound (MW: 240.23 g/mol ). For example, for 1 mL of a 10 mM stock, weigh 2.40 mg.
-
Add Solvent: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO.
-
Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may aid dissolution.[7]
-
Inspect: Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]
Protocol 2: Serial Dilution for Cell-Based Assays
-
Thaw Stock: Thaw an aliquot of the 10 mM stock solution at room temperature and vortex gently.
-
Prepare Intermediate Dilution: Pre-warm the complete cell culture medium to 37°C. Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can first make a 1:10 dilution of the 10 mM stock in medium to get a 1 mM intermediate solution (with 10% DMSO).
-
Prepare Final Dilutions: Serially dilute the intermediate solution in pre-warmed medium to achieve the desired final concentrations.
-
Add to Assay: Add the final diluted compound solutions to the assay plates. Ensure a vehicle control with the same final DMSO concentration is included.
Visualizations
Caption: Troubleshooting workflow for low compound solubility.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows reduced potency in my assay compared to a freshly prepared sample. What could be the cause?
A1: Reduced potency is often a primary indicator of compound degradation. The amide bond in the molecule is susceptible to hydrolysis, especially if the sample is stored in solution, exposed to acidic or basic conditions, or subjected to high temperatures. The thiazole ring can also degrade under harsh conditions. To troubleshoot, verify the pH of your solvent and ensure storage conditions are appropriate (see Q2). It is recommended to run a purity check using a stability-indicating analytical method, such as HPLC.
Q2: What are the ideal storage and handling conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, adhere to the following guidelines:
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Solid Form: Store the compound as a solid in a tightly sealed container.[1][2] Protect it from light and moisture by storing it in a cool, dry, and well-ventilated place.[1][2]
-
In Solution: If you must store the compound in solution, prepare fresh solutions for each experiment. If short-term storage is necessary, use an anhydrous aprotic solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
General Handling: Handle the compound in a well-ventilated area and avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles.[1][2]
Q3: I observe a new peak in my HPLC chromatogram when analyzing my sample. What might this new peak represent?
A3: The appearance of a new peak, particularly one that grows over time or under stress conditions, likely indicates a degradation product. Based on the structure of this compound, potential degradation products could arise from:
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Hydrolysis: Cleavage of the amide bond to form 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid.
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Oxidative Degradation: Modifications to the thiazole ring or the difluorophenyl group.
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Photodegradation: Light-induced degradation leading to various byproducts.
To identify the degradant, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed. A forced degradation study can help to systematically identify potential degradation products.[3][4][5]
Q4: Can the choice of solvent affect the stability of this compound?
A4: Yes, the solvent can significantly impact stability. Protic solvents, especially water, can facilitate hydrolysis of the amide bond. Buffers with a high or low pH can catalyze this degradation. For maximum stability in solution, use anhydrous, aprotic solvents like DMSO or DMF for stock solutions. When preparing aqueous working solutions for biological assays, it is best to do so immediately before use.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5][6]
Objective: To determine the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation samples.
-
-
Detection: Use a UV detector set at a wavelength that provides a good response for both the parent compound and the degradation products (e.g., determined by a UV scan, a common wavelength is around 240-260 nm).
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Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability testing.
Data Presentation
Table 1: Summary of Forced Degradation Study Results
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product Peak Area (%) |
| 0.1 N HCl | 24 | 60 | |||
| 0.1 N NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | Room Temp | |||
| Thermal (Solid) | 24 | 105 | |||
| Photolytic (UV) | 24 | Room Temp | |||
| Control | 24 | Room Temp |
Visualizations
Hypothesized Degradation Pathways
Caption: Potential degradation pathways for the target compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Monitoring 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-(2,4-Difluorophenyl)thiazole-4-carboxamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and analysis of this compound.
Issue 1: Low or No Product Yield in Hantzsch Thiazole Synthesis of the Carboxylic Acid Intermediate
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Monitor reaction progress using Thin Layer Chromatography (TLC). - Incrementally increase reaction time or temperature. - Consider using microwave-assisted synthesis for potentially faster reaction times and higher yields.[1] |
| Degradation of Reactants or Product | - Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Excessive heat can lead to decomposition. |
| Incorrect Stoichiometry | - Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone. |
| Poor Quality of Starting Materials | - Ensure the purity of the α-haloketone and thioamide, as impurities can lead to side reactions.[2] - Use anhydrous solvents, as water can be detrimental to the reaction.[2] |
| Suboptimal Solvent | - The choice of solvent is crucial for reaction rate and yield.[2] - Screen various solvents such as ethanol, methanol, or acetonitrile on a small scale to find the optimal one for your specific reaction. |
Issue 2: Difficulties in the Amide Coupling Step
| Potential Cause | Recommended Solution(s) |
| Low Reactivity of the Amine | - If using an electron-deficient aniline, standard coupling reagents may be inefficient. - Utilize more potent coupling agents like HATU or COMU. - The addition of a catalytic amount of DMAP can be beneficial. |
| Side Reactions with Coupling Agents | - Choose a coupling reagent known to minimize side reactions, such as EDC in combination with HOBt. |
| Inappropriate Base | - Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) to avoid competing reactions. |
| Solvent Effects | - Aprotic polar solvents like DMF or DCM are generally effective. Ensure the solvent is anhydrous. |
Issue 3: Inconsistent HPLC Results
| Potential Cause | Recommended Solution(s) |
| Poor Peak Shape | - Adjust the pH of the mobile phase; for an acidic compound, a lower pH (e.g., using formic or acetic acid) can improve peak shape. - Ensure the sample is fully dissolved in the mobile phase. |
| Shifting Retention Times | - Ensure the column is properly equilibrated with the mobile phase before each injection. - Maintain a constant column temperature using a column oven. - Check for leaks in the HPLC system. |
| Baseline Noise | - Degas the mobile phase to remove dissolved air. - Use high-purity solvents and additives. - Clean the detector flow cell. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common approach involves a two-step synthesis. The first step is the Hantzsch thiazole synthesis to form the intermediate, 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid. This is achieved by reacting 2,4-difluorothiobenzamide with an ethyl bromopyruvate followed by hydrolysis of the resulting ester. The second step is the coupling of the carboxylic acid with ammonia or a primary amine to form the desired carboxamide.
Q2: Which analytical techniques are most suitable for monitoring the reaction progress?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for confirmation of the product's molecular weight and to identify any impurities.
Q3: How can I confirm the structure of the final product?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. 1H NMR will show the characteristic peaks for the aromatic and thiazole protons, while 13C NMR will confirm the carbon framework. 19F NMR is particularly useful for confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition of the product.
Q4: What are some potential impurities I should look out for?
Potential impurities could include unreacted starting materials, byproducts from side reactions in the Hantzsch synthesis, or unreacted carboxylic acid from the amidation step. Isomeric impurities may also form depending on the reaction conditions.
Experimental Protocols
Synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carboxylic Acid (Intermediate)
This protocol is a representative example based on the Hantzsch thiazole synthesis.
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Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorothiobenzamide (1 equivalent) in ethanol.
-
Addition of Reagents: Add ethyl bromopyruvate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide. Heat to reflux to hydrolyze the ester.
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Workup: Cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
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Purification: Filter the solid, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.
HPLC Method for Reaction Monitoring
The following are suggested starting conditions for developing an HPLC method.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
LC-MS Method for Product Confirmation
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
NMR Characterization
For structural confirmation, dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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1H NMR: Expect signals in the aromatic region (7-9 ppm) and a singlet for the thiazole proton. The amide protons will appear as a broad singlet.
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13C NMR: Expect signals for the carbons of the difluorophenyl ring, the thiazole ring, and the carboxamide group.
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19F NMR: Expect two signals for the two non-equivalent fluorine atoms on the phenyl ring.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-(Phenyl)thiazole-4-carboxamide Derivatives and Other Kinase Inhibitors in Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. This guide provides a detailed comparison of a promising class of compounds, 2-(phenyl)thiazole-4-carboxamide derivatives, with established kinase inhibitors targeting key signaling pathways in oncology. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
The focus of this comparison will be on the inhibitory activities against crucial kinases implicated in tumor growth, proliferation, and angiogenesis, namely c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Aurora Kinases.
Quantitative Comparison of Kinase Inhibitory Activity
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for 2-(phenyl)thiazole-4-carboxamide derivatives and a selection of well-established kinase inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Kinase Target | 2-(Phenyl)thiazole-4-carboxamide Derivatives | Established Kinase Inhibitors |
| c-Met | Compound 51am (a thiazole carboxamide derivative): IC50 = low nanomolar (specific value not publicly disclosed in the provided context, but described as a "most promising inhibitor").[1] | Crizotinib : IC50 values range from <200 nmol/L in sensitive gastric cancer cell lines to 1.5 - 5.16 µM in breast cancer cell lines.[2][3] |
| Cabozantinib : IC50 = 1.3 nM (cell-free assay), 89 nM in E98NT cells.[4][5] | ||
| VEGFR2 | Thiazole carboxamide derivatives have been investigated as VEGFR2 inhibitors, with some compounds showing potent activity. For instance, a thieno[2,3-d]pyrimidine derivative bearing a carboxamide linker showed an IC50 of 21 nM . While not the exact same core, it highlights the potential of this chemical class. | Sorafenib : IC50 = 90 nM (cell-free assay).[6][7][8] |
| Sunitinib : IC50 = 80 nM (cell-free assay).[9][10][11][12] | ||
| Aurora A | Data for direct inhibition of Aurora A by 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives is not readily available in the provided search results. | Alisertib (MLN8237) : IC50 = 1.2 nM (cell-free assay), 63.3 - 220 nM in breast cancer cell lines.[13][14][15][16][17][18][19] |
| Aurora B | Data for direct inhibition of Aurora B by this compound derivatives is not readily available in the provided search results. | Alisertib (MLN8237) : IC50 = 396.5 nM (cell-free assay).[13][14][16] |
| Barasertib (AZD1152) : IC50 = 0.37 nM (cell-free assay).[1][20] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. A generalized protocol for an in vitro kinase inhibition assay is outlined below.
General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is a common method used to determine the IC50 values of inhibitor compounds against a specific kinase.
1. Reagents and Materials:
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Recombinant Kinase (e.g., c-Met, VEGFR2, Aurora A/B)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (2-(phenyl)thiazole-4-carboxamide derivatives and other inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
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Kinase assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a detergent)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer plate reader
2. Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. A typical starting concentration might be 10 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: A small volume of each compound dilution is dispensed into the wells of the assay plate. Control wells containing only DMSO (vehicle control) and a known inhibitor (positive control) are also included.
-
Kinase Reaction:
-
A kinase reaction mixture is prepared containing the kinase, its specific substrate, and assay buffer.
-
The reaction is initiated by adding ATP to the mixture.
-
This reaction mixture is then added to the wells containing the test compounds.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
The luminescence-based ATP detection reagent is added to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
The plate is incubated at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.
-
-
Data Acquisition: The luminescence of each well is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathways and the experimental workflow provide a clearer understanding of the mechanisms of action and the evaluation process.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The c-Met signaling pathway and points of inhibition.
Caption: The VEGFR2 signaling pathway and points of inhibition.
References
- 1. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib (base) - Focus Biomolecules [mayflowerbio.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Comparative Study of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Analogs as Potent Kinase Inhibitors
A detailed analysis of the structure-activity relationship and in vitro performance of a promising class of anticancer agents.
This guide provides a comparative analysis of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide analogs, a class of synthetic compounds that have demonstrated significant potential as inhibitors of key protein kinases implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel targeted cancer therapies. The information presented herein is based on a comprehensive review of published experimental data.
Performance Comparison of Thiazole Carboxamide Analogs
The following table summarizes the in vitro inhibitory activity of various this compound analogs and related derivatives against crucial cancer-associated kinases, such as c-Met and EGFR, and their antiproliferative effects on different human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) are provided to facilitate a direct comparison of the potency of these compounds.
| Compound ID | Target/Cell Line | IC50 / GI50 (nM) | Reference Compound | IC50 of Reference (nM) |
| Thiazole/Thiadiazole Carboxamides as c-Met Inhibitors | Foretinib | |||
| 51a | c-Met | 56.64 | Foretinib | Not Specified |
| 51b | c-Met | 50.15 | Foretinib | Not Specified |
| 51c | c-Met | 45.67 | Foretinib | Not Specified |
| 51d | c-Met | 41.53 | Foretinib | Not Specified |
| 51ah | c-Met | 9.26 | Foretinib | Not Specified |
| 51ak | c-Met | 3.89 | Foretinib | Not Specified |
| 51al | c-Met | 5.23 | Foretinib | Not Specified |
| 51am | c-Met | 2.54 | Foretinib | Not Specified |
| 51an | c-Met | 3.73 | Foretinib | Not Specified |
| Pyrazolyl-Thiazole Derivatives as EGFR Inhibitors | Erlotinib | |||
| 7g | EGFR | 83 ± 4 | Erlotinib | Not Specified |
| 7m | EGFR | 305 ± 16 | Erlotinib | Not Specified |
| Imidazo[2,1-b]thiazole Derivatives as Dual EGFR/HER2 Inhibitors | Sorafenib | |||
| 39 | EGFR | 153 | Sorafenib | Not Specified |
| 39 | HER2 | 108 | Sorafenib | Not Specified |
| 43 | EGFR | 122 | Sorafenib | Not Specified |
| 43 | HER2 | 78 | Sorafenib | Not Specified |
| Antiproliferative Activity of Thiazole-2-acetamide Derivatives | Doxorubicin, Sorafenib | |||
| 10a | HCT-116, PC-3, MCF-7, MDAMB-231 | Average GI50: 6000 | Doxorubicin, Sorafenib | Not Specified |
| 10o | HCT-116, PC-3, MCF-7, MDAMB-231 | Average GI50: 7000 | Doxorubicin, Sorafenib | Not Specified |
| 13d | HCT-116, PC-3, MCF-7, MDAMB-231 | Average GI50: 8000 | Doxorubicin, Sorafenib | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
c-Met Kinase Inhibition Assay
This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold dilution series. The final DMSO concentration in the assay should not exceed 1%.[1]
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme Addition: Dilute the recombinant c-Met enzyme in Kinase Buffer to the desired working concentration and add 2 µL to each well, except for the negative control wells.[1]
-
Reaction Initiation: Prepare a substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be close to its Km for c-Met. Initiate the kinase reaction by adding 2 µL of this mixture to each well.[2]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.[2]
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[3]
Materials:
-
Human cancer cell lines (e.g., MKN-45, MDA-MB-231, A549, T-47D)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration, typically 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (or IC50) value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To better understand the biological context and experimental design related to these thiazole carboxamide analogs, the following diagrams have been generated.
Caption: A generalized workflow for the discovery and evaluation of thiazole carboxamide analogs.
Caption: Inhibition of the c-Met signaling pathway by this compound analogs.
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
References
Validating the anti-cancer activity of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives
A detailed guide for researchers, scientists, and drug development professionals.
Quantitative Performance Comparison
The in vitro cytotoxic activity of various 2-phenylthiazole-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c (p-nitro substituted) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified |
| 4d (m-chloro substituted) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | Not specified |
| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL (concentration, not molarity) | Not specified | Not specified |
Table 1: In Vitro Cytotoxicity of 2-Phenylthiazole-4-Carboxamide Derivatives.[1][2][3]
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to assess the anti-cancer activity of the thiazole-4-carboxamide derivatives cited in this guide.
Cell Lines and Culture Conditions
-
Cell Lines: Human cancer cell lines used in the cited studies include:
-
Culture Medium: Cells were typically cultured in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 8,000-10,000 viable cells per well.[3]
-
Cell Attachment: The plates were incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 25 µM) and incubated for another 24 to 48 hours, depending on the cell line's doubling time.[3]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the general workflow for evaluating the anti-cancer activity of novel compounds and a potential signaling pathway that could be investigated for thiazole-4-carboxamide derivatives.
Disclaimer: The information provided in this guide is for research and informational purposes only. The anti-cancer activities and mechanisms of action of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives have not been specifically reported in the cited literature. The data presented here is based on structurally similar compounds and should be interpreted with caution. Further experimental validation is required to determine the specific biological activities of the requested compound.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vitro Validation: A Comparative Guide for Thiazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives being investigated for a wide array of therapeutic applications, including oncology, inflammation, and infectious diseases. Validating the in vitro efficacy and mechanism of action of these compounds is a critical step in the drug discovery pipeline. This guide provides a comparative overview of common in vitro assays used to characterize thiazole carboxamide derivatives, including the representative compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. We present supporting experimental data from studies on analogous compounds to illustrate the application of these assays and offer a framework for their validation.
Comparative Analysis of In Vitro Assays
The selection of in vitro assays is contingent on the therapeutic target and the desired biological effect. For thiazole carboxamide derivatives, which have shown promise as enzyme inhibitors and cytotoxic agents, a multi-pronged approach to in vitro validation is essential.
Cytotoxicity Assays
A primary step in evaluating potential anticancer agents is to determine their cytotoxic effects on cancer cell lines. Several assays are available, each with distinct advantages.
| Assay Type | Principle | Endpoint | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Cell Viability | High throughput, well-established, cost-effective. | Can be affected by metabolic activity of cells; indirect measure of cell number. |
| SRB Assay | Staining of total cellular protein with sulforhodamine B (SRB) dye. | Total Biomass | Less sensitive to metabolic state, good for high-throughput screening. | Indirect measure of cell number; can be affected by cell size. |
| CCK-8 Assay | Utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a soluble formazan. | Cell Viability & Proliferation | Higher sensitivity than MTT, non-toxic to cells, allows for kinetic studies. | Higher cost compared to MTT. |
Enzyme Inhibition Assays
Many thiazole carboxamide derivatives are designed as specific enzyme inhibitors. The choice of assay depends on the target enzyme class.
| Target Enzyme Class | Assay Principle | Common Readout | Example Alternative |
| Kinase (e.g., c-Met) | Measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. | Luminescence, Fluorescence (HTRF), Radioactivity | Foretinib |
| Cyclooxygenase (COX) | Measures the peroxidase activity of COX, which catalyzes the conversion of a substrate to a colored product. | Colorimetric | Celecoxib |
| α-Amylase | Measures the breakdown of a starch substrate by α-amylase, often using a colorimetric reaction to detect the remaining substrate. | Colorimetric | Acarbose |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust in vitro validation.
General Cytotoxicity Assay Protocol (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the thiazole carboxamide derivative (and a positive control) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
c-Met Kinase Inhibition Assay Protocol (HTRF)
-
Reaction Setup: In a 384-well plate, add the c-Met enzyme, a biotinylated substrate peptide, and the test compound.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
HTRF Reading: After another incubation period, read the plate on a compatible HTRF reader.
-
Data Analysis: Calculate the IC50 value based on the ratio of the fluorescence signals.[1]
Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes and experimental steps can significantly aid in understanding the mechanism of action and the validation process.
Caption: c-Met signaling pathway and the inhibitory action of a thiazole carboxamide derivative.
Caption: A typical experimental workflow for the in vitro validation of thiazole carboxamide derivatives.
References
Comparing the efficacy of fluorinated vs non-fluorinated thiazole carboxamides
A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Thiazole Carboxamides
For researchers, scientists, and professionals in drug development, understanding the impact of fluorination on the efficacy of therapeutic compounds is crucial. This guide provides an objective comparison of fluorinated and non-fluorinated thiazole carboxamides, a class of compounds with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to facilitate informed decisions in drug design and optimization.
The introduction of fluorine into a molecular scaffold can significantly alter its physicochemical and pharmacological properties.[1][2] In the context of thiazole carboxamides, fluorination has been explored as a strategy to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic profiles.[3][4][5] This guide synthesizes findings from various studies to draw a comparative picture of the efficacy of these two classes of compounds.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the in vitro efficacy of representative fluorinated and non-fluorinated thiazole carboxamides against various cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a quantitative comparison of their cytotoxic potential.
Table 1: Anticancer Activity of Thiazole Carboxamide Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Fluorination Status | Reference |
| 51f | 4-F-C₆H₅ substituted thiazole carboxamide | c-Met Kinase | 0.029 | Fluorinated | [6] |
| 51e | C₆H₅ substituted thiazole carboxamide | c-Met Kinase | 0.034 | Non-Fluorinated | [6] |
| 7c | N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung Cancer) | Not explicitly provided, but showed 48% inhibition at 5 µg/mL | Fluorinated | [7] |
| 8c | N-(4-chloro-2-methylphenyl)-2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549 (Lung Cancer) | Not explicitly provided, but showed good inhibitory activity | Fluorinated | [7] |
| 3-fluoro analog | 2-phenylthiazole-4-carboxamide derivative | T47D, Caco-2, HT-29 | < 10 µg/mL | Fluorinated | [8] |
| 7c (nano-sized) | Thiazole derivative | MDA-MB-231 (Breast Cancer) | 2.97 µg/mL | Fluorinated | [9] |
| Cisplatin (control) | - | MDA-MB-231 (Breast Cancer) | 4.33 µg/mL | N/A | [9] |
Note: A direct head-to-head comparison of a single thiazole carboxamide scaffold with and without fluorination under identical experimental conditions is not extensively documented in a single study. The data presented is compiled from different studies and should be interpreted with this consideration.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the literature.
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against c-Met kinase was evaluated using a standard kinase assay.[6][10]
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme.
-
Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a detection reagent.
-
Procedure:
-
The c-Met kinase, substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
The cytotoxic effects of the thiazole carboxamide derivatives on cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][9]
-
Cell Culture: Human cancer cell lines (e.g., A-549, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate a relevant signaling pathway and a typical experimental workflow.
Simplified c-Met Signaling Pathway
The c-Met receptor tyrosine kinase pathway is a critical target in cancer therapy. Thiazole carboxamides have been identified as potential inhibitors of this pathway.[6][10]
Caption: Simplified c-Met signaling pathway and the inhibitory action of thiazole carboxamides.
Experimental Workflow for Efficacy Evaluation
The following diagram outlines the general workflow for synthesizing and evaluating the efficacy of novel thiazole carboxamide derivatives.
Caption: General experimental workflow for the synthesis and evaluation of thiazole carboxamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity for Thiazole Carboxamide-Based Inhibitors
A Guide for Researchers in Drug Development
While specific cross-reactivity data for 2-(2,4-Difluorophenyl)thiazole-4-carboxamide based inhibitors is not extensively available in public literature, the broader class of 2-phenylthiazole-4-carboxamide derivatives has been investigated against several key protein kinase targets. This guide provides a comparative overview of the potential cross-reactivity of this scaffold by examining the selectivity of inhibitors for known targets of structurally similar compounds, namely the receptor tyrosine kinases c-Met and EGFR, and the necroptosis-mediating kinases RIPK1 and RIPK3.
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity and selectivity of representative inhibitors targeting c-Met, EGFR, and RIPK1/RIPK3. This data, gathered from various kinase inhibitor profiling studies, serves as a surrogate to understand the potential off-target effects of thiazole carboxamide-based compounds.
Table 1: Selectivity Profile of Representative c-Met Inhibitors
| Compound | c-Met IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Selectivity (KDR/c-Met) | Other Inhibited Kinases (at 1 µM) |
| Foretinib | 0.4 | 0.9 | 2.25 | Axl, Ron, Tyro3 |
| PHA-665752 | 9 | >5000 | >555 | - |
| AMG 458 | - | - | >100-fold vs. 55 kinases | - |
| Tivantinib (ARQ 197) | 355 (Ki) | - | Highly Selective | - |
Table 2: Selectivity Profile of Representative EGFR Inhibitors
| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | Selectivity (HER2/EGFR) | Other Inhibited Kinases (at 1 µM) |
| Gefitinib | - | - | - | Sensitive to EGFR mutants |
| Erlotinib | - | - | - | Sensitive to EGFR mutants |
| Afatinib | 0.5 (wt) | 14 | 28 | ErbB family |
| Zongertinib (BI 1810631) | 579 | 13 | 0.02 (more potent on HER2) | HER2, EGFR |
Table 3: Selectivity Profile of Representative RIPK1 and RIPK3 Inhibitors
| Compound | RIPK1 IC50 (nM) | RIPK3 IC50 (nM) | Selectivity (RIPK1/RIPK3 or RIPK3/RIPK1) | Other Inhibited Kinases |
| RIPA-56 | 13 | >10,000 | >769 (RIPK3/RIPK1) | Highly selective for RIPK1 |
| GSK'074 | - | - | Dual inhibitor | RIPK1 and RIPK3 |
| Compound 9 (Type II) | - | - | 64-fold selective for RIPK3 over RIPK1 | Moderate RIPK family selectivity |
| Compound 10 (Type II) | - | - | 38-fold selective for RIPK3 over RIPK1 | Moderate RIPK family selectivity |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity and cellular effects are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (inhibitor)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the recombinant kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period (e.g., 60 minutes at room temperature).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on cell viability and proliferation.
Materials:
-
Cultured cells
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the percentage of viable cells compared to an untreated control.
Cellular Necroptosis Assay
This assay determines the ability of a compound to inhibit necroptotic cell death.
Materials:
-
A cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Cell culture medium
-
Necroptosis-inducing agent (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk)
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a microplate and allow them to attach.
-
Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding the inducing agent (e.g., TNF-α and z-VAD-fmk).
-
Incubate for a period sufficient to induce cell death (e.g., 24 hours).
-
Measure cell viability using a suitable assay, such as a luminescent cell viability assay that measures ATP content.
-
The signal is proportional to the number of viable cells. Calculate the percentage of cell death inhibition at different compound concentrations to determine the EC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: c-Met Signaling Pathway.
Caption: EGFR Signaling Pathway.
Caption: Necroptosis Signaling Pathway.
Experimental Workflow Diagram
Caption: Inhibitor Cross-Reactivity Profiling Workflow.
Benchmarking 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Derivatives Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of novel 2-(2,4-Difluorophenyl)thiazole-4-carboxamide derivatives against established anticancer drugs. The data presented is based on available scientific literature and is intended to serve as a valuable resource for researchers in the field of oncology drug discovery. This document outlines in vitro efficacy, target kinase inhibition, and the signaling pathways involved, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the comparative performance.
Data Presentation: Comparative In Vitro Efficacy and Kinase Inhibition
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives and approved anticancer drugs against several human cancer cell lines and specific kinases. This data allows for a direct comparison of the cytotoxic and target-specific inhibitory activities.
Table 1: In Vitro Anticancer Activity (IC50, µM) of Thiazole Derivatives and Known Drugs Against Various Cancer Cell Lines
| Compound/Drug | A549 (Lung) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | MDA-MB-231 (Breast) | SKNMC (Neuroblastoma) |
| 2-Phenylthiazole-4-carboxamide Derivative 1 | 10.61 | 9.52 | - | - | 11.52 | - |
| 2-Phenylthiazole-4-carboxamide Derivative 2 | - | 11.6 | - | >100 | - | 10.8 |
| Sorafenib | 14.10[1] | 7.31[1] | - | - | 10.75[1] | - |
| Crizotinib | - | - | - | 1.5[2] | 5.16[2] | - |
| Sunitinib | - | - | - | - | - | - |
| Cabozantinib | - | - | - | - | - | 4.61 (ESCC cell line)[3] |
Note: Data for specific this compound derivatives is limited in publicly available literature. The data for "2-Phenylthiazole-4-carboxamide Derivatives" is representative of this class of compounds. The specific substitutions on the phenyl ring and carboxamide moiety significantly influence the activity.
Table 2: Kinase Inhibitory Activity (IC50, nM) of Thiazole Derivatives and Known Drugs
| Compound/Drug | c-Met | VEGFR-2 | PI3Kα | mTOR |
| Thiazole Carboxamide Derivative 3 | 2.54[4] | - | - | - |
| Thiazole Carboxamide Derivative 4 | 29.05[4] | - | - | - |
| Cabozantinib | 1.3[5][6] | 0.035[5][6] | - | - |
| Crizotinib | 11[7] | - | - | - |
| Sorafenib | - | 90[8] | - | - |
| Sunitinib | - | 80[9][10] | - | - |
| NVP-BEZ235 (PI3K/mTOR inhibitor) | - | - | 4 | 20.7[] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and known drugs) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
c-Met Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare a solution of recombinant human c-Met enzyme and a specific substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Initiation: In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 50 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a luminescence-based assay (e.g., ADP-Glo) which measures the amount of ADP produced.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay measures the inhibitory effect of compounds on the kinase activity of Vascular Endothelial Growth Factor Receptor 2.
Protocol:
-
Assay Principle: Similar to the c-Met kinase assay, this assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.
-
Procedure: The protocol is analogous to the c-Met kinase inhibition assay, with the substitution of recombinant human VEGFR-2 enzyme. The reaction conditions (e.g., buffer composition, substrate, and ATP concentration) should be optimized for VEGFR-2 activity.
-
Detection and Analysis: The detection of kinase activity and the subsequent data analysis to determine the IC50 value are performed as described for the c-Met assay.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the benchmarking of these anticancer compounds.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer.
Caption: A generalized workflow for in vitro anticancer drug screening using the MTT assay.
Caption: A standard workflow for determining the inhibitory potency of compounds against a target kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. oncology-central.com [oncology-central.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
In vivo validation of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
The emergence of thiazole carboxamide derivatives as a promising class of therapeutic agents has generated significant interest within the scientific community. While in vivo validation for the specific compound 2-(2,4-Difluorophenyl)thiazole-4-carboxamide is not yet publicly documented, extensive research on structurally related analogues provides a strong basis for comparison and highlights their potential therapeutic applications, particularly in oncology. This guide offers an objective comparison of the in vivo performance of representative thiazole carboxamide compounds, supported by experimental data and detailed methodologies.
Comparative In Vivo Efficacy of Thiazole Carboxamide Derivatives
The following table summarizes the in vivo efficacy of several notable thiazole carboxamide derivatives from preclinical anticancer studies. These compounds, while structurally distinct from this compound, share the core thiazole carboxamide scaffold and offer insights into the potential of this chemical class.
| Compound | Therapeutic Target/Area | Animal Model | Dosage | Key In Vivo Outcome | Comparator |
| Compound 51am | c-Met Kinase Inhibitor (Anticancer) | BALB/c Mice (Pharmacokinetics) | 10 mg/kg (oral), 1.5 mg/kg (i.v.) | Favorable pharmacokinetic profile, suggesting potential for further in vivo efficacy studies.[1][2][3][4] | N/A |
| Compound 6f | Antitumor Agent | Not Specified | 10 mg/Kg | 84.3% tumor inhibition.[5][6] | AZD9291 (Osimertinib) |
| Compound 3k | Angiogenesis Inhibitor (Anticancer) | Xenograft Mouse Tumor Model | 30 mg/kg/day | Strong inhibition of tumor growth.[7][8] | Vandetanib |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of the experimental protocols employed for the compounds highlighted above.
Pharmacokinetic Analysis of Compound 51am[1]
-
Animal Model: Male BALB/c mice were used for the study.
-
Compound Administration: A single dose of compound 51am was administered either orally (10 mg/kg) or intravenously (1.5 mg/kg). The compound was formulated in a solution of PEG 400 and water (70:30 ratio).
-
Sample Collection: Blood samples were collected in heparinized microcentrifuge tubes at multiple time points: 0 (pre-dose), 5, 10, 20, 30, 60, and 180 minutes post-administration.
-
Analysis: The collected plasma samples were analyzed to determine the pharmacokinetic parameters of compound 51am.
In Vivo Antitumor Efficacy of Compound 6f[5][6]
-
Objective: To assess the chemotherapeutic efficacy and toxicity of the lead compound.
-
Method: While the specific animal model was not detailed in the abstract, the study involved selecting the lead compound (6f) based on its in vitro potency for in vivo evaluation. The primary endpoint was the percentage of tumor inhibition.
-
Dosage: Compound 6f was administered at a dosage of 10 mg/Kg.
Xenograft Tumor Model for Compound 3k[7]
-
Animal Model: Male nude mice (5-6 weeks old) were utilized.
-
Tumor Inoculation: Mice were inoculated subcutaneously in the right flank with cancer cells to establish the xenograft tumor.
-
Treatment: Once tumors were established, mice were treated with compound 3k.
-
Outcome Assessment: The effect of the compound on tumor growth was monitored and measured. The study also investigated the compound's effect on angiogenesis in a chick embryo chorioallantoic membrane (CAM) model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research. The following diagrams, created using Graphviz, illustrate a key signaling pathway targeted by thiazole carboxamides and a general workflow for in vivo validation.
Caption: c-Met signaling pathway and the inhibitory action of thiazole carboxamide derivatives.
Caption: General workflow for in vivo validation of anticancer therapeutic candidates.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HERA [hera.testing.sedici.unlp.edu.ar]
- 5. Design, Synthesis and Biological Evaluation of Some Novel Thiazol...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide Kinase Inhibitors
This guide provides a comparative analysis of kinase inhibitors based on the 2-(2,4-difluorophenyl)thiazole-4-carboxamide scaffold. It is intended for researchers, scientists, and professionals in drug development to objectively assess the performance and selectivity of these compounds against various kinase targets and cancer cell lines, supported by experimental data from published studies.
Introduction to Thiazole Carboxamides in Kinase Inhibition
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its derivatives are of significant interest due to their ability to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[3] The this compound core represents a specific chemotype that has been explored for its potential as a potent and selective kinase inhibitor. This guide summarizes the selectivity profiles of various analogs derived from this core structure.
Comparative Selectivity Profiling
The following tables summarize the in vitro activity of various thiazole carboxamide derivatives against different kinases and cancer cell lines. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in assay conditions.
Table 1: c-Met Kinase Inhibition and Antiproliferative Activity
Derivatives based on a thiazole carboxamide scaffold have been investigated as inhibitors of the c-Met kinase, a key driver in many cancers.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Selectivity Comment | Reference |
| 51f | c-Met | 29.05 | - | - | Thiazole carboxamide moiety showed better H-binding than thiadiazole carboxamide. | [1] |
| 51e | c-Met | 34.48 | - | - | C3-based derivatives were more potent than C4 analogues. | [1] |
| 51am | c-Met | Potent (not specified) | A549 | 0.83 | Showed a higher selectivity index (SI) against normal cells than the control, foretinib. | [1] |
| HT-29 | 0.68 | [1] | ||||
| MDA-MB-231 | 3.94 | [1] |
Table 2: Activity Against Other Kinases and Cancer Cell Lines
Substituted benzothiazole-dicarboxamides have also been evaluated against other kinases and cell lines, demonstrating a broader activity profile.
| Compound ID | Target Kinase | Inhibition (%) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 10g, 10h, 10i | EGFR, JNK | > 58% | A-549, DU-145 | 1.52 - 1.98 | Compounds with electron-donating groups showed higher activity. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following sections describe common protocols used for kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (Example: c-Met)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents : Recombinant human c-Met kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.
-
Procedure : The kinase, substrate, and test compound are incubated together in an assay buffer.
-
The enzymatic reaction is initiated by adding a specific concentration of ATP (often at the Kₘ value for the kinase).
-
After incubation at a controlled temperature (e.g., 37°C), the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, radiometric assays (³³P-ATP), or fluorescence-based technologies like LanthaScreen™.[4]
-
Data Analysis : IC₅₀ values are calculated by plotting the percentage of kinase inhibition against a range of compound concentrations.
Cellular Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media and seeded into 96-well plates.[5]
-
Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a set period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis : The IC₅₀ value, representing the concentration at which 50% of cell growth is inhibited, is determined from dose-response curves.[5]
Kinase Selectivity Profiling Methods
To obtain a broader understanding of a compound's selectivity, it is often screened against a large panel of kinases.
-
Differential Scanning Fluorimetry (DSF) : This technique measures the thermal stabilization of a protein upon ligand binding. It is a rapid and robust method for screening inhibitor libraries without needing a functional enzymatic assay.[6]
-
Cellular Target Engagement Assays (e.g., NanoBRET™) : These assays measure inhibitor binding to its target kinase directly within intact cells. This provides more physiologically relevant data, as it can reveal interactions not observed in cell-free biochemical assays.[7] Comparing biochemical and cellular assay data can reveal discrepancies and provide a more accurate selectivity profile.[7]
Visualizing Pathways and Workflows
Diagrams created using Graphviz help to visualize complex biological pathways and experimental processes.
Caption: Simplified RTK signaling pathways targeted by thiazole carboxamide inhibitors.
Caption: General workflow for the development and profiling of kinase inhibitors.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vpcollege.org [vpcollege.org]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide: A Laboratory Safety Guide
For immediate use by researchers, scientists, and drug development professionals.
This document outlines essential safety and logistical procedures for the proper disposal of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the properties of structurally related thiazole derivatives and general principles of hazardous waste management. A cautious approach, treating the substance as hazardous, is strongly advised.
Hazard Assessment and Safety Precautions
Thiazole derivatives may exhibit flammable, toxic, and environmentally harmful properties.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and adhere to strict safety protocols.
Assumed Hazard Classification for this compound
| Hazard Category | Assumed Classification | Precautionary Statements |
| Physical Hazards | Potentially Flammable Solid | Keep away from heat, sparks, open flames, and hot surfaces. Avoid creating dust. |
| Health Hazards | Potentially Harmful if Swallowed, Inhaled, or in Contact with Skin. May Cause Skin and Eye Irritation.[1][2][4] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[2] |
| Environmental Hazards | Assumed Harmful to Aquatic Life with Long-lasting Effects.[3][5] | Avoid release to the environment. Do not allow to enter drains or waterways.[3] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, personnel must wear:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A laboratory coat and closed-toe shoes.
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound, reaction byproducts, and contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[2]
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
3. Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and volume of the waste.[2]
-
The date of accumulation.
4. Storage: Store hazardous waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents and strong acids.[3] The storage area should be secure and accessible only to authorized personnel.
5. Disposal: The disposal of this compound must be conducted through an approved hazardous waste disposal service.[2] It is imperative to comply with all federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Emergency Spill Management
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your institution's EHS department.[1]
-
Containment: For minor spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.[1][3] Avoid using combustible materials like paper towels for the main spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a soap and water solution. All cleanup materials must be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a certified environmental management company for definitive disposal procedures. Adherence to all applicable regulations is mandatory.
References
Essential Safety and Operational Guidance for Handling 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
For Immediate Implementation by Laboratory Personnel
This document provides critical safety protocols and logistical plans for the handling and disposal of 2-(2,4-Difluorophenyl)thiazole-4-carboxamide. Adherence to these procedures is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory environment. The following guidelines are based on best practices for handling similar chemical compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) should one become available.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full-face shield. | Protects against splashes, dust, and vapors that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected for integrity before each use. | Prevents skin contact with the chemical, which may be toxic and cause skin irritation or burns.[1] |
| Body Protection | A fire/flame-resistant and impervious laboratory coat or coveralls. Closed-toe shoes are required at all times. | Protects skin from accidental spills and potential fire hazards.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If exposure limits are likely to be exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99 US or ABEK-P2 EU EN 143) must be used. A dust mask (type N95 or equivalent) is recommended for handling the solid form.[1][2] | Minimizes the inhalation of harmful dust, aerosols, or vapors. |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as specified in the table above.
2. Handling the Compound:
-
All manipulations of this compound, including weighing and transferring, should be performed within a chemical fume hood to minimize inhalation exposure.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed when not in use.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
3. Post-Handling Procedures:
-
Carefully remove PPE to avoid cross-contamination.
-
Dispose of single-use gloves and other contaminated disposable items in a designated hazardous waste container.
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulatory Compliance: Dispose of all chemical waste in strict accordance with local, state, and federal regulations for hazardous materials. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Packaging: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of as per institutional policy, which may include recycling or reconditioning if permitted.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
